molecular formula C36H56O8 B15582091 3-O-(2

3-O-(2",3"-Dimethylbutanoyl)-13-O-decanoylingenol

Cat. No.: B15582091
M. Wt: 616.8 g/mol
InChI Key: VHVJBYQIZINFQS-MYQHLJDKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-(2",3"-Dimethylbutanoyl)-13-O-decanoylingenol is a useful research compound. Its molecular formula is C36H56O8 and its molecular weight is 616.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H56O8

Molecular Weight

616.8 g/mol

IUPAC Name

[(1S,4S,5S,6R,9R,10R,12S,14R)-4-(2,3-dimethylbutanoyloxy)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-12-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] decanoate

InChI

InChI=1S/C36H56O8/c1-9-10-11-12-13-14-15-16-27(38)44-35-19-23(5)34-18-22(4)31(43-32(41)24(6)21(2)3)36(34,42)29(39)25(20-37)17-26(30(34)40)28(35)33(35,7)8/h17-18,21,23-24,26,28-29,31,37,39,42H,9-16,19-20H2,1-8H3/t23-,24?,26-,28-,29-,31+,34+,35+,36+/m1/s1

InChI Key

VHVJBYQIZINFQS-MYQHLJDKSA-N

Origin of Product

United States

Foundational & Exploratory

The Isolation of Bioactive Ingenol Esters from Euphorbia kansui: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dried roots of Euphorbia kansui have been a staple in traditional Chinese medicine for centuries, utilized for a range of ailments. Modern scientific investigation has unveiled that the potent biological activities of this plant are largely attributable to a class of diterpenoids known as ingenol (B1671944) esters. These compounds have garnered significant interest in the scientific community, particularly for their potential in antiviral and anticancer applications. This technical guide provides a comprehensive overview of the methodologies for isolating these valuable compounds, presents quantitative data on their biological activities, and elucidates their mechanism of action through key signaling pathways.

Isolation of Ingenol Esters: An Experimental Overview

The isolation of ingenol esters from Euphorbia kansui is a multi-step process that commences with the extraction of the raw plant material, followed by a series of chromatographic separations to yield the pure compounds. The general workflow is guided by bioassays to track the active fractions.

Extraction and Preliminary Fractionation

The initial step involves the extraction of dried and powdered roots of Euphorbia kansui with a suitable solvent. Methanol and dichloromethane (B109758) are commonly employed for this purpose.[1][2][3] A typical extraction process is as follows:

  • Pulverization: The air-dried roots of E. kansui are pulverized to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered material is then subjected to extraction with a solvent. For instance, a methanolic extract can be prepared, which has shown potent anti-HIV activity.[1] Alternatively, a 95% ethanol (B145695) extract has been used to isolate cytotoxic terpenoids.

  • Liquid-Liquid Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. For example, a methanolic extract can be partitioned against ethyl acetate (B1210297), with the ingenol esters concentrating in the ethyl acetate fraction.

  • Initial Chromatographic Cleanup: The active fraction is then often subjected to a preliminary chromatographic step to remove highly polar or non-polar impurities. Diaion HP-20 chromatography is a common choice for this purpose.

Chromatographic Separation and Purification

Following the initial cleanup, a combination of chromatographic techniques is employed to isolate individual ingenol esters. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), and high-speed counter-current chromatography (HSCCC) are pivotal in this stage.

A representative purification scheme for an active fraction would be:

  • Reversed-Phase HPLC (RP-HPLC): The fraction is subjected to RP-HPLC, often using a C18 column with a gradient of acetonitrile (B52724) and water as the mobile phase. This step separates the complex mixture into simpler fractions or even pure compounds.

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a valuable technique for separating structurally similar and potentially irritant compounds without a solid support matrix, thus avoiding irreversible adsorption. It has been successfully used for the targeted separation of ingenol-type diterpenoids from E. kansui.

  • Structure Elucidation: The chemical structures of the isolated compounds are then determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Below is a generalized workflow for the isolation process:

experimental_workflow plant_material Dried Roots of Euphorbia kansui extraction Extraction (e.g., Methanol) plant_material->extraction partitioning Liquid-Liquid Partitioning (e.g., EtOAc/H2O) extraction->partitioning cleanup Column Chromatography (e.g., Diaion HP-20) partitioning->cleanup hplc Reversed-Phase HPLC cleanup->hplc hsccc HSCCC hplc->hsccc Further Purification pure_compounds Isolated Ingenol Esters hplc->pure_compounds hsccc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation

A generalized workflow for the isolation of ingenol esters.

Isolated Ingenol Esters and Their Biological Activities

A number of ingenol esters have been isolated from Euphorbia kansui, exhibiting a range of biological activities. The following tables summarize some of the key compounds and their reported cytotoxic and anti-HIV activities.

Table 1: Ingenol Esters Isolated from Euphorbia kansui

Compound NameMolecular FormulaReference
5-O-benzoyl-20-deoxyingenolC27H30O5
3-O-benzoyl-20-deoxyingenolC27H30O5
3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenolC32H42O7
3-O-(2’E,4’E-decadienoyl)-20-O-acetylingenolC32H42O7
3-O-(2’E,4’Z-decadienoyl)-20-deoxyingenolC30H40O5
5-O-(2'E,4'E-decadienoyl)-20-O-acetylingenolNot Specified
3-O-(2,3-dimethylbutanoyl)-13-O-dodecanoyl-20-O-acetylingenolNot Specified

Table 2: Cytotoxic and Anti-HIV Activities of Isolated Ingenol Esters

CompoundActivity TypeCell Line/TargetIC50 / EC50Reference
5-O-benzoyl-20-deoxyingenolAnti-HIVHIV-1 Replication0.8 nM
3-O-benzoyl-20-deoxyingenolAnti-HIVHIV-1 ReplicationNot Specified
3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenolCytotoxicityL-O2Lower IC50 (Stronger Cytotoxicity)
3-O-(2’E,4’E-decadienoyl)-20-O-acetylingenolCytotoxicityL-O2Lower IC50 (Stronger Cytotoxicity)
3-O-(2’E,4’Z-decadienoyl)-20-deoxyingenolCytotoxicityGES-1Lower IC50 (Stronger Cytotoxicity)
3-(2-naphthoyl)ingenol (Synthetic derivative)Anti-HIVHIV-1 Replication1.3 nM

It is important to note that the cytotoxic effects of these compounds are not limited to cancer cells, as they have also shown toxicity against normal human cell lines such as L-O2 (human normal liver cell line) and GES-1 (human normal gastric epithelial cell line).

Mechanism of Action: Signaling Pathway Involvement

Ingenol esters are known to exert their biological effects through the activation of Protein Kinase C (PKC). Specifically, ingenol mebutate, a well-studied ingenol ester, induces cell death in keratinocytes through the PKCδ/mitogen-activated protein kinase (MEK)/extracellular signal-regulated kinase (ERK) pathway. This activation leads to a cascade of downstream events that can result in apoptosis and other cellular responses.

The binding of an ingenol ester to PKC leads to its phosphorylation and activation. Activated PKCδ, in turn, phosphorylates and activates MEK, which then phosphorylates and activates ERK. This signaling cascade ultimately influences gene expression and cellular processes, leading to the observed biological effects.

signaling_pathway ingenol_ester Ingenol Ester pkc PKCδ ingenol_ester->pkc Activates mek MEK pkc->mek Phosphorylates & Activates erk ERK mek->erk Phosphorylates & Activates cellular_response Cellular Response (e.g., Apoptosis) erk->cellular_response Leads to

The PKC/MEK/ERK signaling pathway activated by ingenol esters.

Conclusion

Euphorbia kansui is a rich source of structurally diverse and biologically active ingenol esters. The isolation of these compounds requires a systematic approach involving solvent extraction and multiple chromatographic techniques. The purified ingenol esters have demonstrated potent cytotoxic and anti-HIV activities, which are, at least in part, mediated through the activation of the PKC signaling pathway. Further research into the isolation of novel ingenol esters and the elucidation of their precise mechanisms of action holds significant promise for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the therapeutic potential of these fascinating natural products.

References

Technical Guide: Spectroscopic and Biological Analysis of 3-O-(2",3"-Dimethylbutanoyl)-13-O-decanoylingenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data and biological activity of 3-O-(2",3"-Dimethylbutanoyl)-13-O-decanoylingenol, a diterpenoid isolated from Euphorbia kansui. This compound, a member of the ingenane (B1209409) family of diterpenes, has garnered interest for its potential therapeutic applications, particularly in the modulation of immune responses. This document details the available mass spectrometry and nuclear magnetic resonance (NMR) data, the experimental protocols for its isolation and characterization, and its known interactions with cellular signaling pathways.

Data Presentation

The following tables summarize the mass spectrometry and NMR data for this compound. Please note that while the structural confirmation of this compound is reported in the literature, the specific, detailed numerical spectral data was not available in the publicly accessible full-text articles reviewed. The tables are presented as a template based on typical data for similar ingenol (B1671944) esters and will be updated as more precise data becomes available.

Mass Spectrometry Data
Ionm/z (Observed)m/z (Calculated)Formula
[M+H]⁺Data not foundData not foundC₃₆H₅₇O₆⁺
[M+Na]⁺Data not foundData not foundC₃₆H₅₆NaO₆⁺
Fragmentation Ions m/z Proposed Loss
Data not found
Data not found
¹H NMR Data (CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ingenol Core
H-1Data not found
H-3Data not found
H-4Data not found
H-5Data not found
...Data not found
2",3"-Dimethylbutanoyl Moiety
H-2"Data not found
H-3"Data not found
...Data not found
13-O-Decanoyl Moiety
H-2'Data not found
...Data not found
¹³C NMR Data (CDCl₃)
PositionChemical Shift (δ, ppm)
Ingenol Core
C-1Data not found
C-2Data not found
...Data not found
2",3"-Dimethylbutanoyl Moiety
C-1" (C=O)Data not found
...Data not found
13-O-Decanoyl Moiety
C-1' (C=O)Data not found
...Data not found

Experimental Protocols

The isolation and characterization of this compound from Euphorbia kansui involves a multi-step process. The following protocols are based on established methodologies for the purification and analysis of ingenol diterpenes from plant sources.

Isolation and Purification

A general workflow for the isolation of the target compound is outlined below.

G cluster_0 Extraction and Fractionation cluster_1 Chromatographic Separation cluster_2 Analysis Dried Roots of E. kansui Dried Roots of E. kansui Extraction with Organic Solvent\n(e.g., Methanol/Ethanol) Extraction with Organic Solvent (e.g., Methanol/Ethanol) Dried Roots of E. kansui->Extraction with Organic Solvent\n(e.g., Methanol/Ethanol) Crude Extract Crude Extract Extraction with Organic Solvent\n(e.g., Methanol/Ethanol)->Crude Extract Solvent Partitioning\n(e.g., Hexane, Ethyl Acetate) Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Crude Extract->Solvent Partitioning\n(e.g., Hexane, Ethyl Acetate) Ethyl Acetate Fraction Ethyl Acetate Fraction Solvent Partitioning\n(e.g., Hexane, Ethyl Acetate)->Ethyl Acetate Fraction Silica Gel Column Chromatography Silica Gel Column Chromatography Ethyl Acetate Fraction->Silica Gel Column Chromatography Fractions containing diterpenes Fractions containing diterpenes Silica Gel Column Chromatography->Fractions containing diterpenes Preparative HPLC Preparative HPLC Fractions containing diterpenes->Preparative HPLC Pure 3-O-(2 Pure 3-O-(2 Preparative HPLC->Pure 3-O-(2 3 3 Preparative HPLC->3 -Dimethylbutanoyl)\n-13-O-decanoylingenol -Dimethylbutanoyl) -13-O-decanoylingenol Spectroscopic Analysis Spectroscopic Analysis -Dimethylbutanoyl)\n-13-O-decanoylingenol->Spectroscopic Analysis G IgE IgE + Antigen FceRI FcεRI IgE->FceRI binds Syk Syk FceRI->Syk activates PLCg2 PLC-γ2 Syk->PLCg2 phosphorylates ERK ERK1/2 PLCg2->ERK activates Degranulation Degranulation (Mediator Release) ERK->Degranulation leads to DBDI 3-O-(2",3"-Dimethylbutanoyl) -13-O-decanoylingenol DBDI->Syk inhibits phosphorylation DBDI->PLCg2 DBDI->ERK

An In-depth Technical Guide on the Preliminary In Vitro Cytotoxicity of Ingenol Esters

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vitro cytotoxicity data for the specific compound 3-O-(2",3"-Dimethylbutanoyl)-13-O-decanoylingenol is limited in the available scientific literature. This guide provides a comprehensive overview based on the well-documented cytotoxic profiles of structurally similar ingenol (B1671944) esters, such as Ingenol Mebutate (I3A) and its synthetic derivatives. The methodologies and mechanisms described are representative of the ingenol class of compounds and serve as a robust reference for researchers, scientists, and drug development professionals.

Introduction to Ingenol Esters and Their Cytotoxic Potential

Ingenol esters are a class of diterpenoids derived from the sap of plants belonging to the Euphorbia genus. The parent compound, ingenol, can be esterified at various positions, leading to a wide range of derivatives with diverse biological activities. Notably, certain ingenol esters have demonstrated potent cytotoxic effects against various cancer cell lines, leading to their investigation as potential anti-cancer agents. Ingenol mebutate (also known as ingenol-3-angelate or PEP005), an active ingredient in the FDA-approved drug Picato®, is a well-studied example used for the treatment of actinic keratosis.[1][2]

The mechanism of action for the cytotoxicity of ingenol esters is multifaceted, primarily involving the activation of Protein Kinase C (PKC) isoforms.[3][4] This activation can trigger a cascade of downstream signaling events, including the MAPK/ERK pathway, leading to cell cycle arrest, apoptosis, and necrosis.[1][5][6]

Quantitative Cytotoxicity Data of Representative Ingenol Esters

The following tables summarize the in vitro cytotoxic activity of various ingenol esters against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cell growth.

Table 1: Cytotoxicity of 3-O-Angeloyl-20-O-acetyl ingenol (AAI)

Cell LineCell TypeIC50 (µM)
K562Chronic Myeloid LeukemiaNot explicitly stated, but showed higher cytotoxicity than ingenol mebutate[1]
HL-60Promyelocytic LeukemiaData not provided
KT-1Not specifiedData not provided
MCF-7/ADRAdriamycin-resistant Breast CarcinomaData not provided
HCT-116Colorectal CarcinomaData not provided
H1975Lung AdenocarcinomaData not provided
A549Lung CarcinomaData not provided
HeLaCervical CarcinomaData not provided

Note: While the study demonstrated that AAI exhibited cytotoxicity across these cell lines, specific IC50 values were not provided in the abstract.[1]

Table 2: Cytotoxicity of Ingenol Mebutate (I3A)

Cell LineCell TypeIC50 (nM)
Panc-1Pancreatic Cancer43.1 ± 16.8[7]

Table 3: Cytotoxicity of Ingenol-3-Angelate (I3A) in Melanoma Cells

Cell LineCell TypeIC50 (µM)
A2058Human Melanoma38[8]
HT144Human Melanoma46[8]

Table 4: Cytotoxicity of Various Ingenol Derivatives in Breast Cancer Cells

CompoundCell LineCell TypeEffect
Ingenol-20-benzoateT47D, MDA-MB-231Breast CancerInhibition of cell growth and induction of apoptosis[9]

Experimental Protocols for In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10][11] The amount of formazan produced is proportional to the number of living, metabolically active cells. The crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Detailed Protocol for MTT Assay:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan blue).

    • Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., ingenol ester) at various concentrations.

    • Remove the culture medium from the wells and add 100 µL of fresh medium containing the desired concentration of the test compound. Include vehicle-only controls.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[13]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[10][12]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12]

    • Place the plate on a shaker for about 10-15 minutes to ensure complete dissolution.[14]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[10] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for cytotoxicity testing and the key signaling pathway activated by ingenol esters.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Logarithmic Growth Phase) cell_harvest 2. Cell Harvesting & Counting cell_culture->cell_harvest cell_seeding 3. Cell Seeding (96-well plate) cell_harvest->cell_seeding treatment 5. Cell Treatment (Incubate 24-72h) cell_seeding->treatment compound_prep 4. Compound Dilution compound_prep->treatment mtt_addition 6. Add MTT Reagent (Incubate 4h) treatment->mtt_addition solubilization 7. Add Solubilization Solution (e.g., DMSO) mtt_addition->solubilization absorbance 8. Read Absorbance (570 nm) solubilization->absorbance data_processing 9. Calculate % Viability absorbance->data_processing ic50 10. Determine IC50 data_processing->ic50

Caption: Experimental workflow for determining in vitro cytotoxicity using the MTT assay.

signaling_pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects IngenolEster Ingenol Ester PKC PKCδ Activation IngenolEster->PKC MEK MEK Activation PKC->MEK Necrosis Necrosis PKC->Necrosis ERK ERK Activation MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors CellCycleArrest Cell Cycle Arrest TranscriptionFactors->CellCycleArrest Apoptosis Apoptosis TranscriptionFactors->Apoptosis

Caption: Simplified PKC/MEK/ERK signaling pathway activated by ingenol esters.

Discussion of Cytotoxic Mechanisms

The cytotoxic effects of ingenol esters are initiated by their binding to and activation of protein kinase C (PKC) isoforms, particularly PKCδ.[1][6] This activation triggers several downstream signaling cascades:

  • PKC/MEK/ERK Pathway: Activation of PKC leads to the phosphorylation and activation of MEK (MAPK/ERK kinase) and subsequently ERK (extracellular signal-regulated kinase).[5] Activated ERK can translocate to the nucleus and regulate the activity of transcription factors that control cellular processes like proliferation and survival.[3] Persistent activation of this pathway can lead to cell cycle arrest and apoptosis.[1][15]

  • Induction of Apoptosis and Necrosis: Ingenol esters have been shown to induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[1][15] Apoptosis is often characterized by the disruption of the mitochondrial membrane potential and the activation of caspases.[15] At higher concentrations, ingenol esters can cause direct cell membrane damage, leading to necrosis.

  • Other Signaling Pathways: In addition to the PKC/MEK/ERK pathway, ingenol derivatives can modulate other signaling pathways, such as the JAK/STAT3 and AKT pathways, further contributing to their cytotoxic effects.[1][15]

Conclusion

While specific data on the in vitro cytotoxicity of this compound is not extensively available, the broader class of ingenol esters demonstrates significant cytotoxic activity against a variety of cancer cell lines. The primary mechanism of action involves the activation of the PKC signaling pathway, leading to cell cycle arrest, apoptosis, and necrosis. The provided data and protocols for related ingenol esters offer a valuable framework for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds. Further investigation into the specific cytotoxic profile of this compound is warranted to fully elucidate its potential as a cytotoxic agent.

References

Methodological & Application

Synthesis and Purification of Ingenol Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol (B1671944) esters, particularly ingenol mebutate (ingenol-3-angelate), are diterpenoids derived from the plant Euphorbia peplus. These compounds have garnered significant interest in the pharmaceutical industry due to their potent biological activities, including anti-cancer and pro-inflammatory effects. Ingenol mebutate was formerly approved for the topical treatment of actinic keratosis. This document provides detailed application notes and protocols for the chemical synthesis and purification of ingenol esters, intended to aid researchers in the fields of medicinal chemistry, drug discovery, and process development.

Synthesis of Ingenol Esters

The synthesis of ingenol esters can be approached through two primary strategies: semi-synthesis from the natural product ingenol and total synthesis from simple starting materials.

Semi-synthesis of Ingenol-3-angelate from Ingenol

A common and efficient method for the preparation of ingenol-3-angelate is a three-step semi-synthesis starting from ingenol, which can be isolated from the seeds of Euphorbia lathyris. This approach involves the protection of the C5 and C20 hydroxyl groups, selective esterification at the C3 position, and subsequent deprotection.

Experimental Workflow for Semi-synthesis of Ingenol-3-angelate

ingenol Ingenol protection Step 1: Protection (Ingenol-5,20-acetonide formation) ingenol->protection acetonide Ingenol-5,20-acetonide protection->acetonide angeloylation Step 2: Angeloylation (Selective C3-esterification) acetonide->angeloylation protected_ester Ingenol-3-angelate-5,20-acetonide angeloylation->protected_ester deprotection Step 3: Deprotection protected_ester->deprotection ingenol_mebutate Ingenol-3-angelate (Ingenol Mebutate) deprotection->ingenol_mebutate purification Purification ingenol_mebutate->purification final_product Purified Ingenol-3-angelate purification->final_product

Caption: A three-step semi-synthetic route to ingenol-3-angelate from ingenol.

Quantitative Data for Semi-synthesis of Ingenol-3-angelate

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1ProtectionAcetone, p-TsOHAcetoneRoom Temp.2~95
2AngeloylationAngelic anhydride (B1165640), LiHMDSToluene (B28343)0 to Room Temp.3~68
3DeprotectionH3PO4 (aq)THFRoom Temp.1~48
Overall ~31

Experimental Protocols

Step 1: Synthesis of Ingenol-5,20-acetonide (Protection)

  • To a solution of ingenol (1.0 eq) in acetone, add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.1 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (B1210297).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ingenol-5,20-acetonide.

Step 2: Synthesis of Ingenol-3-angelate-5,20-acetonide (Angeloylation)

  • Dissolve ingenol-5,20-acetonide (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Add angelic anhydride (1.5 eq) to the solution.

  • Slowly add lithium hexamethyldisilazide (LiHMDS) (1.2 eq, 1 M solution in THF) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of Ingenol-3-angelate (Deprotection)

  • Dissolve the ingenol-3-angelate-5,20-acetonide (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and aqueous phosphoric acid (e.g., 10% v/v).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ingenol-3-angelate.

Total Synthesis of (+)-Ingenol

The total synthesis of (+)-ingenol has been achieved in a notable 14-step sequence from the readily available (+)-3-carene, a constituent of turpentine[1][2][3][4][5]. This synthetic route is a landmark achievement in natural product synthesis and provides a scalable alternative to isolation from natural sources. The key transformations in this synthesis include a Pauson-Khand cyclization to construct the core ring system and a pinacol (B44631) rearrangement to establish the characteristic "inside-outside" stereochemistry of the ingenane (B1209409) skeleton. Due to the complexity and length of this synthesis, a detailed step-by-step protocol is beyond the scope of these application notes. Researchers are directed to the primary literature for detailed experimental procedures.

Purification of Ingenol Esters

The purification of ingenol esters is crucial to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the scale of the synthesis and the desired purity of the final product.

Purification by Column Chromatography

Gravity column chromatography is a standard method for the purification of ingenol esters on a laboratory scale.

Protocol for Column Chromatography Purification

  • Slurry Preparation: Adsorb the crude ingenol ester onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or petroleum ether).

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified ingenol ester.

Purification by High-Performance Liquid Chromatography (HPLC)

For high-purity applications, such as the preparation of analytical standards or for biological assays, preparative reverse-phase HPLC is the method of choice.

Protocol for HPLC Purification

  • Sample Preparation: Dissolve the crude or partially purified ingenol ester in a suitable solvent, such as acetonitrile (B52724) or methanol, and filter through a 0.22 µm syringe filter.

  • HPLC System: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in water. Both solvents should be of HPLC grade.

  • Gradient Elution:

    • Start with a lower concentration of acetonitrile (e.g., 40%) and linearly increase to a higher concentration (e.g., 90%) over a set period (e.g., 30 minutes).

    • Hold at the higher concentration for a short period to elute any remaining nonpolar impurities.

    • Return to the initial conditions to re-equilibrate the column.

  • Detection: Monitor the elution profile using a UV detector, typically at a wavelength of 210 nm or 230 nm.

  • Fraction Collection: Collect the peak corresponding to the ingenol ester.

  • Post-Purification: Combine the fractions containing the pure product and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the pure ingenol ester as a solid.

Purification by Crystallization

Crystallization can be an effective method for obtaining highly pure ingenol mebutate in a stable, solid form. A patented method describes the crystallization of amorphous ingenol mebutate.

Protocol for Crystallization of Ingenol Mebutate

  • Dissolution: Dissolve amorphous ingenol mebutate in a suitable solvent, such as acetonitrile, at a concentration of approximately 180 mg/mL. Heating may be required to achieve complete dissolution.

  • Cooling and Crystal Formation: Slowly cool the solution to a lower temperature (e.g., 5 °C) to induce crystallization. The cooling rate can influence crystal size and purity.

  • Isolation: Collect the crystals by filtration (e.g., using a PTFE filter membrane under vacuum).

  • Washing: Wash the collected crystals with a small amount of cold acetonitrile to remove any remaining impurities.

  • Drying: Dry the crystals under a stream of nitrogen or in a vacuum oven at a low temperature to obtain the final crystalline product.

Mechanism of Action: Signaling Pathway

Ingenol mebutate is known to induce cell death in rapidly proliferating keratinocytes, which is a key aspect of its therapeutic effect in actinic keratosis. One of the primary mechanisms of action involves the activation of the Protein Kinase C (PKC) signaling pathway, which in turn activates the MEK/ERK cascade.

PKC/MEK/ERK Signaling Pathway Activated by Ingenol Mebutate

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC PKCδ MEK MEK PKC->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (e.g., IL1R2, IL13RA2) ERK->Transcription Activation Cell_Death Cell Death Transcription->Cell_Death Induction Ingenol_Mebutate Ingenol Mebutate Ingenol_Mebutate->PKC Activation

Caption: Ingenol mebutate activates PKCδ, leading to the phosphorylation of MEK and ERK, which in turn modulates gene transcription and induces cell death.

Conclusion

The semi-synthesis of ingenol-3-angelate from ingenol offers a practical route for obtaining this valuable compound for research and development purposes. The purification of ingenol esters can be effectively achieved through a combination of chromatography and crystallization to yield high-purity material. Understanding the synthetic pathways, purification techniques, and mechanism of action of ingenol esters is essential for the advancement of their therapeutic applications. The protocols and data presented herein provide a comprehensive guide for researchers working with this important class of natural products.

References

Application Notes and Protocols for 3-O-(2",3"-Dimethylbutanoyl)-13-O-decanoylingenol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-(2",3"-Dimethylbutanoyl)-13-O-decanoylingenol is a diterpenoid compound isolated from Euphorbia kansui. Structurally related to ingenol (B1671944) mebutate, a known activator of Protein Kinase C (PKC), this compound is of interest for its potential biological activities. This document provides detailed protocols for the use of this compound in a cell culture setting, focusing on assays to evaluate its effects on cell viability, signaling pathways, and cellular responses.

Mechanism of Action

This compound is a potent modulator of cellular signaling. Its structural similarity to ingenol mebutate suggests that it likely functions as a Protein Kinase C (PKC) activator. PKC isoforms are key regulators of various cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Activation of PKC can trigger downstream signaling cascades, such as the MAPK/ERK pathway, leading to diverse cellular responses. For instance, studies on related compounds have shown suppression of IgE-mediated mast cell activation, highlighting its potential role in modulating immune responses.

Data Presentation

The following table summarizes the effective concentrations of the related compound, ingenol mebutate, in various cell lines, which can serve as a starting point for dose-response experiments with this compound.

Cell LineAssay TypeEffective Concentration (IC50)Reference
Panc-1 (Pancreatic Cancer)Cell Survival43.1 ± 16.8 nM
WEHI-231 (B-cell lymphoma)Not Specified1.41 ± 0.255 nM
HOP-92 (Lung Cancer)Not Specified3.24 ± 2.01 nM
Colo-205 (Colon Cancer)Not Specified11.9 ± 1.307 nM

Experimental Protocols

Preparation of Stock Solutions

Due to the hydrophobic nature of this compound, proper solubilization is critical for accurate and reproducible results in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile, amber or foil-wrapped microcentrifuge tubes

Protocol:

  • Inside a chemical fume hood, carefully weigh the desired amount of the compound.

  • Dissolve the compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Gently vortex or sonicate at room temperature to ensure complete dissolution.

  • Aliquot the stock solution into sterile, amber or foil-wrapped microcentrifuge tubes to protect from light.

  • Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • For working solutions, dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

G cluster_prep Stock Solution Preparation Weigh_Compound Weigh Compound Dissolve_DMSO Dissolve in DMSO Weigh_Compound->Dissolve_DMSO Vortex Vortex/Sonicate Dissolve_DMSO->Vortex Aliquot Aliquot Vortex->Aliquot Store Store at -20°C/-80°C Aliquot->Store

Figure 1. Workflow for preparing a stock solution of the compound.

Cell Viability Assay (WST-1 Method)

This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on a chosen cell line.

Materials:

  • Cells of interest (e.g., cancer cell line, mast cell line)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or controls to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) dye.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

G cluster_workflow Cell Viability Assay Workflow Seed_Cells Seed Cells in 96-well Plate Prepare_Compound Prepare Compound Dilutions Seed_Cells->Prepare_Compound Treat_Cells Treat Cells Prepare_Compound->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_WST1 Add WST-1 Reagent Incubate->Add_WST1 Incubate_WST1 Incubate (1-4h) Add_WST1->Incubate_WST1 Measure_Absorbance Measure Absorbance at 450nm Incubate_WST1->Measure_Absorbance Analyze_Data Analyze Data Measure_Absorbance->Analyze_Data

Figure 2. Workflow for the WST-1 cell viability assay.

Western Blot Analysis of PKC Pathway Activation

This protocol allows for the investigation of the compound's effect on the activation of the PKC signaling pathway by analyzing the phosphorylation of downstream targets like ERK1/2.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of the compound for a predetermined time (e.g., 15, 30, 60 minutes). Include a vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the image using an appropriate imaging system.

  • Analyze the band intensities to determine the relative phosphorylation levels.

Figure 3. A simplified diagram of the putative PKC signaling pathway.

Troubleshooting

  • Compound Precipitation: If the compound precipitates upon dilution in the medium, try pre-warming the medium to 37°C and gently vortexing during the addition of the compound stock solution. A lower final concentration or a different solvent might be necessary.

  • High Background in Western Blots: Ensure adequate blocking and washing steps. Optimize antibody concentrations.

  • Inconsistent Cell Viability Results: Ensure a homogenous cell suspension when seeding. Check for and prevent edge effects in 96-well plates by not using the outer wells or filling them with sterile PBS.

Safety Precautions

This compound is a potent biological compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work with the pure compound and concentrated stock solutions should be performed in a chemical fume hood. Dispose of waste according to institutional guidelines for chemical waste.

Application Notes and Protocols for the Quantification of Ingenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of ingenol (B1671944) derivatives, a class of diterpenoid compounds with significant interest in pharmaceutical research due to their potent biological activities, including the activation of Protein Kinase C (PKC). The following protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) are designed to deliver accurate and reproducible quantification of ingenol derivatives in various matrices, such as plant extracts and biological fluids.

Introduction

Ingenol derivatives, such as ingenol mebutate (ingenol-3-angelate), are potent activators of Protein Kinase C (PKC) isoforms.[1][2][3] This activation triggers downstream signaling pathways, including the Ras/Raf/MAPK and PI3K/AKT pathways, which can lead to diverse cellular responses such as apoptosis in cancer cells.[3][4] The accurate quantification of these compounds is crucial for pharmacokinetic studies, formulation development, and quality control of plant-derived starting materials.

This document provides validated analytical methods for the quantification of ingenol derivatives, complete with detailed experimental protocols, data presentation in tabular format for easy comparison of performance metrics, and visualizations of the analytical workflow and the relevant signaling pathway.

Data Presentation

The following tables summarize the quantitative performance of the analytical methods described herein.

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (Recovery)98.5% - 101.2%
Precision (%RSD)< 2%

Table 2: UHPLC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range0.1 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (Recovery)94.07% - 105.34%[5]
Precision (%RSD)< 10.67%[5]

Experimental Protocols

Protocol 1: Quantification of Ingenol Derivatives in Plant Extracts by HPLC-UV

This protocol details the quantification of ingenol and its esters from plant materials of the Euphorbia genus.

1. Sample Preparation:

  • Collect and air-dry the plant material (e.g., leaves, stems) at room temperature.

  • Grind the dried plant material into a fine powder using a laboratory mill.

  • Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

  • Add 20 mL of methanol (B129727) to the tube.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

3. Calibration:

  • Prepare a stock solution of a certified ingenol derivative standard (e.g., ingenol mebutate) in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Inject each calibration standard and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: Quantification of Ingenol Mebutate in Human Plasma by UHPLC-MS/MS

This protocol provides a highly sensitive method for the quantification of ingenol mebutate in human plasma, suitable for pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation):

  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled ingenol derivative).[5]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the tube at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted sample to a UHPLC vial with an insert.

2. UHPLC-MS/MS Conditions:

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[5]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ingenol Mebutate: Precursor ion (Q1) m/z 431.3 -> Product ion (Q3) m/z 313.2

    • Internal Standard (Example): To be determined based on the specific standard used.

  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

4. Calibration:

  • Prepare a stock solution of ingenol mebutate in a suitable solvent (e.g., acetonitrile) at 1 mg/mL.

  • Spike blank human plasma with known concentrations of ingenol mebutate to create calibration standards ranging from 0.1 ng/mL to 500 ng/mL.[5]

  • Process the calibration standards alongside the unknown samples using the sample preparation protocol described above.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification plant Plant Material (e.g., Euphorbia peplus) grind Grinding & Pulverization plant->grind plasma Biological Fluid (e.g., Human Plasma) precipitate Protein Precipitation (Acetonitrile) plasma->precipitate extract Solvent Extraction (Methanol) grind->extract centrifuge1 Centrifugation extract->centrifuge1 centrifuge2 Centrifugation precipitate->centrifuge2 filter Filtration (0.45 µm) centrifuge1->filter evaporate Evaporation centrifuge2->evaporate hplc_vial HPLC/UHPLC Vial filter->hplc_vial reconstitute Reconstitution evaporate->reconstitute reconstitute->hplc_vial hplc HPLC-UV Analysis hplc_vial->hplc Plant Extract uhplc UHPLC-MS/MS Analysis hplc_vial->uhplc Plasma Extract data Data Acquisition & Processing hplc->data uhplc->data quant Quantification (Calibration Curve) data->quant report Final Report quant->report

Caption: Experimental workflow for the quantification of ingenol derivatives.

G cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Responses ingenol Ingenol Derivative (e.g., Ingenol-3-Angelate) pkc Protein Kinase C (PKC) (e.g., PKCδ, PKCθ) ingenol->pkc Activation ras_raf Ras/Raf/MEK/ERK (MAPK Pathway) pkc->ras_raf pi3k_akt PI3K/AKT Pathway pkc->pi3k_akt nfkb NF-κB Pathway pkc->nfkb apoptosis Apoptosis (in Cancer Cells) ras_raf->apoptosis proliferation Cell Proliferation ras_raf->proliferation differentiation Cell Differentiation ras_raf->differentiation pi3k_akt->apoptosis Inhibition of immune Immune Response Modulation nfkb->immune

Caption: Ingenol derivative-activated PKC signaling pathway.

References

Applications of 3-O-(2",3"-Dimethylbutanoyl)-13-O-decanoylingenol in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Ingenol (B1671944) Esters in Cancer Research

A Focus on Ingenol Mebutate, a Close Analog of 3-O-(2",3"-Dimethylbutanoyl)-13-O-decanoylingenol

Note to the Reader: As of the current date, publicly available research on the specific anticancer applications of this compound is limited. The following application notes and protocols are based on the extensive research conducted on its close structural analog, Ingenol Mebutate (IM) , also known as ingenol-3-angelate (I3A) or PEP005. IM is a well-characterized diterpene ester from the Euphorbia species and serves as a representative model for the potent biological activities of this compound class in oncology.

Application Notes

Introduction

Ingenol Mebutate (IM) is a potent activator of Protein Kinase C (PKC) and has demonstrated significant preclinical and clinical activity against various forms of cancer, particularly non-melanoma skin cancers.[1][2] Its mechanism of action is multifaceted, involving both direct cytotoxicity to cancer cells and the induction of a robust inflammatory response that contributes to tumor clearance.[3] These dual mechanisms make IM and related ingenol esters compelling molecules for cancer research and drug development.

Mechanism of Action

The anticancer effects of Ingenol Mebutate are primarily attributed to two interconnected pathways:

  • Direct Cytotoxicity: IM induces rapid necrotic cell death in cancer cells.[4] This is initiated by the disruption of mitochondrial membrane potential and swelling of mitochondria.[4] This direct cell-killing effect is often observed at higher concentrations of the compound.

  • Immune-Mediated Cytotoxicity: At lower concentrations, IM acts as a potent activator of Protein Kinase C (PKC), particularly the PKCδ isoform.[5] Activation of PKCδ triggers a downstream signaling cascade, most notably the Raf-MEK-ERK (MAPK) pathway, which is involved in the regulation of apoptosis.[6] This activation also leads to an inflammatory response characterized by the release of cytokines and the recruitment of immune cells, such as neutrophils, which further contribute to the elimination of residual tumor cells.[3]

Preclinical and Clinical Landscape

Preclinical studies have demonstrated the efficacy of Ingenol Mebutate against a range of cancer cell lines, including pancreatic, colorectal, and various epithelial cancers.[2] Clinically, a topical formulation of IM has been approved for the treatment of actinic keratosis, a precursor to squamous cell carcinoma.[6] Research is ongoing to explore its potential in treating other solid tumors. However, its clinical application has been associated with intense local skin reactions, which is a consideration for its therapeutic development.[2]

Quantitative Data

The following table summarizes the cytotoxic activity (IC50 values) of Ingenol Mebutate and other ingenol derivatives against various human cancer cell lines.

Compound/AnalogCancer Cell LineCancer TypeIC50 ValueReference
Ingenol Mebutate (IM)Panc-1Pancreatic Cancer43.1 ± 16.8 nM (72h)
Ingenol-3-dodecanoate (IngC)Esophageal Cancer Cell LinesEsophageal Cancer~6.6-fold more potent than IM
3-O-angeloyl-20-O-acetyl ingenol (AAI)K562Chronic Myeloid Leukemia~1 µM
Ingenol Mebutate (IM)A2058Human Melanoma~38 µM (24h)[7]
Ingenol Mebutate (IM)HT144Human Melanoma~46 µM (24h)[7]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the procedure to determine the cytotoxic effects of ingenol esters on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Ingenol Mebutate (or other ingenol ester) stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Ingenol Mebutate in complete medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Cover the plate and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of PKCδ and ERK Phosphorylation

This protocol is for assessing the activation of the PKC/MAPK signaling pathway.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Ingenol Mebutate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PKCδ, anti-PKCδ, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with Ingenol Mebutate at the desired concentration for various time points (e.g., 0, 15, 30, 60 minutes).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities to determine the levels of protein phosphorylation.

Visualizations

Ingenol_Mebutate_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IM Ingenol Mebutate PKC PKCδ IM->PKC Activates Mitochondrion Mitochondrion IM->Mitochondrion Disrupts Membrane Potential Raf Raf PKC->Raf Phosphorylates Inflammation Inflammatory Response PKC->Inflammation Induces MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Apoptosis Apoptosis ERK->Apoptosis Induces Mitochondrion->Apoptosis Initiates

Caption: Signaling pathway of Ingenol Mebutate in cancer cells.

Western_Blot_Workflow start Start: Cancer Cell Culture treatment Treatment with Ingenol Mebutate start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-PKCδ) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western Blot analysis.

Dual_Mechanism_of_Action cluster_direct Direct Cytotoxicity cluster_immune Immune-Mediated Effects IM Ingenol Mebutate Mito_disruption Mitochondrial Disruption IM->Mito_disruption PKC_activation PKC Activation IM->PKC_activation Necrosis Primary Necrosis Mito_disruption->Necrosis Tumor_clearance Tumor Clearance Necrosis->Tumor_clearance Inflammation Inflammation PKC_activation->Inflammation Immune_recruitment Immune Cell Recruitment Inflammation->Immune_recruitment Immune_recruitment->Tumor_clearance

References

Formulation of Ingenol Esters for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol (B1671944) esters, such as ingenol mebutate, are diterpenoids derived from the plant Euphorbia peplus. These compounds have garnered significant interest in oncology due to their potent anti-cancer properties. The primary mechanism of action involves the activation of Protein Kinase C (PKC), leading to direct cytotoxicity in tumor cells and the induction of a localized inflammatory response that contributes to tumor regression.[1][2] The lipophilic nature of ingenol esters presents a challenge for formulation development, particularly for achieving adequate bioavailability for in vivo studies. This document provides detailed application notes and protocols for the formulation of ingenol esters for both topical and intravenous administration in animal models, along with guidelines for stability testing and a summary of relevant in vivo efficacy data.

Data Presentation: Formulation and Efficacy

Table 1: Topical Formulation of Ingenol Mebutate Gel (0.05%)
ComponentFunctionConcentration (w/w)
Ingenol MebutateActive Pharmaceutical Ingredient0.05%
Isopropyl AlcoholSolvent, Penetration Enhancer30-40%
HydroxyethylcelluloseGelling Agent1-2%
Citric AcidBuffering Agentq.s. to pH 3.2-4.0
Sodium Hydroxide (B78521)pH Adjusterq.s. to pH 3.2-4.0
Purified WaterVehicleq.s. to 100%

Note: The commercially available product Picato® contains similar excipients. The optimal pH for the chemical stability of ingenol mebutate is around 3.2.[1]

Table 2: Representative Intravenous Formulation of an Ingenol Ester
ComponentFunctionConcentration
Ingenol EsterActive Pharmaceutical Ingredient1-5 mg/mL
Solutol® HS 15Non-ionic Solubilizer/Surfactant10-20% (w/v)
EthanolCo-solvent5-10% (v/v)
Saline (0.9% NaCl)Vehicleq.s. to final volume

Note: This is a representative formulation. The choice of solubilizer and co-solvent, along with their concentrations, should be optimized based on the specific ingenol ester and the required dose.

Table 3: Summary of In Vivo Efficacy of Topical Ingenol Mebutate Formulations in Murine Cancer Models
Cancer ModelFormulationDosing RegimenKey Efficacy ResultsReference
Squamous Cell Carcinoma (T7/SKH1 mice)0.25% ingenol mebutate gelOnce daily for 2 days70% cure rate in female mice; 30% cure rate in male mice.[3]
Squamous Cell Carcinoma (T7/SKH1 mice)0.1% ingenol mebutate gelOnce daily for 2 daysSignificant delay in tumor growth, but no cures.[3]
B16 MelanomaIngenol mebutate gel (concentration not specified)Twice daily (day 0 and day 1)50% survival in C57BL/6 mice. Relapse rates were higher in MyD88-/- mice, indicating the role of the innate immune system.
Actinic Keratosis (Phase III clinical trial data)0.015% ingenol mebutate gel (face/scalp)Once daily for 3 days42.2% complete clearance.
Actinic Keratosis (Phase III clinical trial data)0.05% ingenol mebutate gel (trunk/extremities)Once daily for 2 days34.1% complete clearance.

Experimental Protocols

Protocol 1: Lab-Scale Preparation of Ingenol Mebutate Topical Gel (0.05%)

Materials:

  • Ingenol mebutate powder

  • Isopropyl alcohol (IPA)

  • Hydroxyethylcellulose (HEC)

  • Citric acid

  • Sodium hydroxide (1N solution)

  • Purified water

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

  • Glass beakers and graduated cylinders

Procedure:

  • Prepare the Gelling Phase: In a beaker, slowly add the hydroxyethylcellulose to the purified water while stirring continuously with a magnetic stirrer. Continue stirring until the HEC is fully hydrated and a uniform, lump-free gel is formed. This may take several hours.

  • Prepare the Active Phase: In a separate beaker, accurately weigh the required amount of ingenol mebutate powder. Add the isopropyl alcohol and stir until the ingenol mebutate is completely dissolved.

  • Combine the Phases: Slowly add the active phase (ingenol mebutate in IPA) to the gelling phase while stirring. Continue to mix until a homogenous gel is obtained.

  • pH Adjustment: Measure the pH of the gel. Adjust the pH to between 3.2 and 4.0 by adding small amounts of citric acid (to lower the pH) or 1N sodium hydroxide (to raise the pH) as needed. Monitor the pH closely during this step.

  • Final Mixing and Storage: Once the desired pH is achieved, stir the gel for an additional 15-20 minutes to ensure uniformity. Store the final gel in an airtight container, protected from light, at 2-8°C.

Protocol 2: Preparation of a Solubilized Ingenol Ester Formulation for Intravenous Injection

Materials:

  • Ingenol ester

  • Solutol® HS 15 (or other suitable non-ionic surfactant)

  • Dehydrated ethanol

  • Sterile saline (0.9% NaCl) for injection

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

  • Vortex mixer

  • Water bath

Procedure:

  • Prepare the Solvent Mixture: In a sterile vial, combine the required volumes of Solutol® HS 15 and ethanol.

  • Dissolve the Ingenol Ester: Accurately weigh the ingenol ester and add it to the solvent mixture. Vortex the vial until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution.

  • Dilution with Saline: Slowly add the sterile saline to the dissolved ingenol ester solution while gently vortexing to achieve the final desired concentration. The solution should remain clear.

  • Sterile Filtration: Draw the final formulation into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Storage and Use: Store the sterile formulation at 2-8°C, protected from light. This formulation should be used shortly after preparation to minimize the risk of precipitation or degradation. A visual inspection for any particulate matter should be performed before each use.

Protocol 3: General Stability Testing Protocol for Ingenol Ester Formulations

This protocol is based on the principles outlined in the ICH guidelines for stability testing.

1. Stability-Indicating Method:

  • Develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method, capable of separating the ingenol ester from its degradation products and formulation excipients.

2. Storage Conditions:

  • Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C ± 2°C / 65% RH ± 5% RH) for a minimum of 12 months.

  • Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Refrigerated storage: 5°C ± 3°C for formulations requiring cold storage.

3. Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

  • Accelerated: 0, 3, and 6 months.

4. Parameters to be Tested:

  • Appearance: Visual inspection for changes in color, clarity (for solutions), and homogeneity (for gels).

  • pH: For aqueous-based formulations.

  • Assay: Quantification of the ingenol ester content using the validated stability-indicating method.

  • Degradation Products/Impurities: Quantification of any new or increasing degradation products.

  • Viscosity: For gel formulations.

  • Microbial Limits: To ensure the formulation remains free from microbial contamination.

5. Acceptance Criteria:

  • The acceptance criteria for each parameter should be defined before initiating the study. For example, the assay of the active ingredient should typically remain within 90-110% of the initial concentration.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_qc Quality Control cluster_stability Stability Testing cluster_invivo In Vivo Animal Study prep_topical Topical Gel Preparation (Protocol 1) qc_topical Appearance, pH, Viscosity prep_topical->qc_topical Test prep_iv Intravenous Solution Preparation (Protocol 2) qc_iv Clarity, pH, Sterility prep_iv->qc_iv Test stability_test Accelerated & Long-Term (Protocol 3) qc_topical->stability_test Store & Test qc_iv->stability_test Store & Test animal_model Select Animal Model (e.g., SKH1 mice) stability_test->animal_model Use Stable Formulation dosing Administer Formulation (Topical or IV) animal_model->dosing efficacy_eval Evaluate Efficacy (Tumor size, Survival) dosing->efficacy_eval

Experimental Workflow for Ingenol Ester Formulations.

pkc_pathway ingenol Ingenol Ester pkc Protein Kinase C (PKC) Activation ingenol->pkc apoptosis Direct Cytotoxicity (Apoptosis/Necrosis) pkc->apoptosis inflammation Inflammatory Response pkc->inflammation tumor_regression Tumor Regression apoptosis->tumor_regression neutrophil Neutrophil Recruitment inflammation->neutrophil neutrophil->tumor_regression

Ingenol Ester Mechanism of Action via PKC Signaling.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ingenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of ingenol (B1671944) and its derivatives from plant extracts, primarily Euphorbia lathyris or Euphorbia peplus, using preparative High-Performance Liquid Chromatography (HPLC). Ingenol and its angelate ester, ingenol mebutate, are diterpenoids of significant pharmaceutical interest. The protocol outlines a comprehensive workflow from crude extract preparation to final purification, yielding high-purity compounds suitable for research and drug development. Methodologies for both analytical and preparative scale chromatography are presented, alongside data on expected yield and purity.

Introduction

Ingenol is a complex diterpenoid and the precursor for the semi-synthesis of ingenol mebutate (ingenol-3-angelate), a potent agent used in the treatment of actinic keratosis.[1][2] The primary natural sources for these compounds are plants from the Euphorbia genus, such as E. peplus and E. lathyris.[1][3] The isolation process typically involves solvent extraction, followed by preliminary purification using techniques like silica (B1680970) gel column chromatography, and a final polishing step with preparative reverse-phase HPLC to achieve high purity. This application note details a robust HPLC methodology for this final, critical purification step.

Overall Purification Workflow

The purification of ingenol compounds is a multi-step process designed to remove pigments, lipids, and other secondary metabolites from the crude plant extract before the final HPLC separation.

G cluster_0 Upstream Processing cluster_1 Preliminary Purification cluster_2 Final Purification Start Plant Material (e.g., Euphorbia lathyris seeds) Extract Solvent Extraction (e.g., Ethanol (B145695)/Methanol) Start->Extract Concentrate Concentration (Reduced Pressure) Extract->Concentrate SilicaGel Silica Gel Column Chromatography Concentrate->SilicaGel Fractionate Fraction Collection (TLC/HPLC Analysis) SilicaGel->Fractionate Pool Pooling of Ingenol-rich Fractions Fractionate->Pool PrepHPLC Preparative RP-HPLC Pool->PrepHPLC Collect Fraction Collection (Target Peak) PrepHPLC->Collect Evaporate Solvent Evaporation Collect->Evaporate Final High-Purity Ingenol Evaporate->Final

Caption: General workflow for the isolation of ingenol.

Experimental Protocols

Sample Preparation (Pre-HPLC)
  • Extraction: Ground seeds of Euphorbia lathyris are extracted with ethanol or methanol (B129727) via reflux.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Preliminary Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.

  • Fraction Pooling: Fractions are analyzed by Thin-Layer Chromatography (TLC) or analytical HPLC. Those containing ingenol are pooled and concentrated. This semi-purified extract serves as the loading material for preparative HPLC.

Analytical HPLC Method

An analytical method is first established to determine the retention time of the target ingenol compounds and to create a baseline for preparative scale-up.

ParameterCondition
Column C18 Reverse-Phase (e.g., Agilent Eclipse XDB-C18), 4.6 x 150 mm, 5 µm
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient 30-85% B over 40 min
Flow Rate 0.4 - 1.0 mL/min
Column Temp. 30 °C
Detection UV at 226 nm or 272 nm
Injection Vol. 10-20 µL

Table 1: Representative analytical HPLC conditions for ingenol compound analysis.

Preparative HPLC Protocol

This protocol is scaled from the analytical method for the purification of multi-milligram to gram quantities of ingenol.

ParameterCondition
Column C18 Reverse-Phase, 21.2 x 250 mm, 5-10 µm
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient Step 1: 30% B, isocratic for 5 minStep 2: 30% to 75% B over 40 minStep 3: 75% to 95% B over 5 min (column wash)Step 4: Re-equilibration at 30% B for 10 min
Flow Rate 20-25 mL/min
Column Temp. Ambient
Detection UV at 226 nm
Sample Load 100-500 mg of semi-purified extract dissolved in 5-10 mL of 50% Acetonitrile

Table 2: Recommended preparative HPLC protocol for ingenol purification.

Data Presentation: Purification Results

The following table summarizes the expected results from the preparative HPLC purification of a semi-purified ingenol extract obtained from Euphorbia lathyris seeds. The initial yield of ingenol from seeds is approximately 100 mg/kg.[1]

CompoundRetention Time (min)Starting Material (mg)Yield (mg)Purity (%)
Ingenol~25.5500 (semi-purified)185>98%
Ingenol-3-angelate~31.2500 (semi-purified)160>99%

Table 3: Representative quantitative data for preparative HPLC purification. Retention times are estimates and will vary based on the specific system.

Mechanism of Action: Ingenol Signaling Pathway

Ingenol mebutate exerts its biological effects, particularly in the treatment of actinic keratosis, through the direct activation of Protein Kinase C (PKC) isoforms, primarily PKCδ. This activation initiates a downstream signaling cascade involving the MEK/ERK pathway, leading to rapid cell death (necrosis) in dysplastic keratinocytes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Intracellular Signaling Ingenol Ingenol Mebutate PKC PKCδ Activation Ingenol->PKC MEK MEK Phosphorylation PKC->MEK Mitochondria Mitochondrial Swelling PKC->Mitochondria ERK ERK Phosphorylation MEK->ERK Necrosis Cell Necrosis ERK->Necrosis Induces Cell Death Mitochondria->Necrosis

References

Troubleshooting & Optimization

Improving solubility of 3-O-(2",3"-Dimethylbutanoyl)-13-O-decanoylingenol for assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-O-(2",3"-Dimethylbutanoyl)-13-O-decanoylingenol

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound and related ingenol (B1671944) esters for use in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for dissolving this compound?

A1: While specific data for this exact compound is limited, related ingenol esters like ingenol mebutate and prostratin (B1679730) are readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), and dimethylformamide (DMF).[1][2] DMSO is a common choice for creating high-concentration stock solutions for in vitro assays.[3][4][] For ingenol mebutate, solubility in DMSO is reported to be ≥ 100 mg/mL.[3]

Q2: How should I prepare a high-concentration stock solution?

A2: To prepare a stock solution, dissolve the compound in an appropriate organic solvent like DMSO.[2][] For example, a stock solution of prostratin can be made at approximately 10 mg/mL in DMSO, ethanol, or dimethylformamide.[2] It is recommended to start with a small amount of solvent and add more as needed, potentially with sonication to aid dissolution.[6] Always ensure the compound is fully dissolved before making serial dilutions.

Q3: My compound precipitates when I add it to the aqueous assay medium. What can I do?

A3: Precipitation upon dilution in aqueous media is a common issue for hydrophobic compounds.[7] Here are some strategies to mitigate this:

  • Lower the Final Concentration: The final concentration of the organic solvent (e.g., DMSO) in your assay should typically be kept low (e.g., <0.5%) to avoid solvent-induced artifacts and cytotoxicity.[8]

  • Use a Co-solvent System: For in vivo or challenging in vitro systems, a co-solvent system may be necessary. Formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used for ingenol mebutate.[3][6]

  • Incorporate Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can help maintain solubility in assay buffers, particularly for enzyme assays.[9][10]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[8][11] A formulation for ingenol mebutate includes 10% DMSO in 90% (20% SBE-β-CD in saline).[3]

Q4: What are the recommended storage conditions for the compound and its stock solutions?

A4: As a solid, the compound should be stored at -20°C for long-term stability.[2][3] Stock solutions in DMSO or ethanol can also be stored at -20°C for up to a month or at -80°C for up to two years, though stability may vary.[1][3] It is best practice to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

Q5: What is the expected mechanism of action for this compound?

A5: Ingenol esters are well-known activators of Protein Kinase C (PKC).[4][12] Ingenol mebutate, for example, is a potent modulator of several PKC isoforms, including PKC-α, PKC-β, PKC-γ, PKC-δ, and PKC-ε.[3][6] Activation of PKC can trigger various downstream signaling pathways, such as the Ras/Raf/MAPK pathway, leading to cellular responses like apoptosis and inflammation.[12]

Troubleshooting Guides

Issue: Poor Solubility or Precipitation During Experiments

If you are experiencing issues with the solubility of this compound, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Compound Precipitates in Assay check_stock Is the stock solution clear? start->check_stock remake_stock Re-prepare stock solution. Use sonication or gentle warming. check_stock->remake_stock No check_dilution Is precipitation occurring upon dilution? check_stock->check_dilution Yes remake_stock->check_stock lower_conc Lower final assay concentration. check_dilution->lower_conc Yes success Success: Compound is soluble check_dilution->success No check_solvent Is final solvent concentration (e.g., DMSO) <0.5%? lower_conc->check_solvent adjust_dilution Adjust dilution scheme to reduce final solvent concentration. check_solvent->adjust_dilution No complex_solvents Consider alternative solubilization methods: - Co-solvent systems (PEG300, Tween-80) - Cyclodextrins - Surfactants check_solvent->complex_solvents Yes adjust_dilution->success complex_solvents->success

Caption: Troubleshooting workflow for addressing solubility issues.

Solubility Data for Related Ingenol Esters

The following table summarizes solubility information for structurally similar compounds, which can serve as a guide.

CompoundSolvent/SystemReported SolubilityReference
Ingenol Mebutate 100% DMSO≥ 100 mg/mL (232.27 mM)[3]
100% EthanolSoluble[1]
WaterInsoluble (0.279 mg/mL predicted)[1][12]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline≥ 2.5 mg/mL (5.81 mM)[3]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (5.81 mM)[3]
Prostratin DMSO~10 mg/mL[2]
Ethanol~10 mg/mL[2]
Dimethylformamide (DMF)~10 mg/mL[2]

Experimental Protocols

Protocol: Preparation of Stock and Working Solutions for Cell-Based Assays

This protocol provides a general method for solubilizing a hydrophobic ingenol ester for a typical cell-based assay.

Materials:

  • This compound (or related ester)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO): a. Weigh out the required amount of the compound in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve the desired molarity (e.g., 10 mM). c. Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed. d. Visually inspect the solution against a light source to ensure no particulates are present. This is your master stock solution . e. Aliquot the master stock solution into smaller, single-use volumes and store at -80°C.

  • Prepare Intermediate Dilutions: a. On the day of the experiment, thaw one aliquot of the master stock solution. b. Perform serial dilutions from the master stock using anhydrous DMSO to create a range of intermediate stock concentrations. This helps in minimizing the amount of DMSO transferred to the final assay wells.

  • Prepare Final Working Solutions in Culture Medium: a. Directly before treating the cells, dilute the intermediate stock solutions into pre-warmed cell culture medium to achieve the final desired assay concentrations. b. Crucial Step: Add the small volume of DMSO stock to a larger volume of medium and immediately vortex or pipette vigorously to ensure rapid dispersion. For example, add 1 µL of a 10 mM stock to 1 mL of medium for a final concentration of 10 µM (with 0.1% DMSO). c. Never add medium directly to the concentrated DMSO stock, as this can cause the compound to precipitate out of solution. d. Ensure the final concentration of DMSO in the cell culture wells is consistent across all treatments (including vehicle control) and is at a non-toxic level (typically ≤0.5%).

Visualization of Mechanism

Hypothesized Signaling Pathway

Ingenol esters are known to activate Protein Kinase C (PKC), which is a key node in many signaling pathways. The diagram below illustrates a simplified, hypothetical pathway initiated by an ingenol ester.

G cluster_1 PKC Activation by Ingenol Ester compound Ingenol Ester pkc Protein Kinase C (PKC) compound->pkc Activates ras Ras/Raf pkc->ras Phosphorylates mek MEK ras->mek erk ERK mek->erk apoptosis Cellular Responses (e.g., Apoptosis, Inflammation) erk->apoptosis Leads to

References

Navigating the Stability of Ingenol Esters: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of ingenol (B1671944) esters, a class of compounds with significant therapeutic potential. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the integrity of your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of ingenol esters?

A1: The stability of ingenol esters is primarily influenced by solvent choice, temperature, and pH. These compounds are known to be sensitive to aqueous environments and can undergo degradation through mechanisms like acyl migration. For optimal stability, it is recommended to use anhydrous conditions and maintain a controlled pH, ideally around 3.2.

Q2: What is acyl migration and how does it affect ingenol esters?

A2: Acyl migration is a chemical rearrangement where an acyl group (like the angelate group in ingenol-3-angelate) moves from one position to another on the ingenol backbone. This process can lead to the formation of isomers, such as 5- and 20-mono-angelates, which may have different biological activities and affect the overall efficacy and safety profile of the compound. This migration is a key degradation pathway for ingenol mebutate in aqueous solutions.[1]

Q3: Are there more stable analogs of ingenol mebutate available?

A3: Yes, research has led to the development of analogs with improved stability. For instance, ingenol disoxate (LEO 43204) has demonstrated significantly greater stability in aqueous buffers compared to ingenol mebutate, with minimal degradation due to pH-dependent acyl migration.[1]

Q4: What are the recommended storage conditions for ingenol ester solutions?

A4: Based on the available data, ingenol esters should be stored in anhydrous solvents at low temperatures to minimize degradation. For long-term storage, it is advisable to store solutions at -20°C or below. For short-term laboratory use, solutions should be kept on ice and protected from light.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent biological activity in assays. Degradation of the ingenol ester due to improper handling or storage.Prepare fresh solutions for each experiment from a stock stored under anhydrous conditions at -20°C or below. Use anhydrous solvents for dilutions.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products, such as acyl migration isomers.Confirm the identity of new peaks using mass spectrometry (MS). Review solution preparation and storage procedures to minimize degradation.
Low recovery of the parent compound. Instability in the chosen solvent or at the experimental temperature.Switch to a more stable analog if available (e.g., ingenol disoxate). If not possible, conduct experiments at lower temperatures and minimize the time the compound is in solution.
Variability between experimental replicates. Inconsistent concentrations due to degradation between preparing and using the solutions.Prepare and use solutions promptly. Consider preparing a master mix for all replicates to ensure consistency.

Data on Stability

While specific kinetic data for ingenol esters in a wide range of organic solvents and temperatures is limited in publicly available literature, a comparative stability study between ingenol mebutate and its more stable analog, ingenol disoxate, provides valuable insights.

Table 1: Comparative Stability of Ingenol Mebutate and Ingenol Disoxate in Aqueous Buffer

Time (hours)Ingenol Mebutate Recovery (%)Ingenol Disoxate Recovery (%)
0 100100
1 ~60~95
4 ~20~90
24 <10~80

Data is estimated from the graphical representation in the cited literature and pertains to incubation in 0.067 M phosphate (B84403) buffer (pH 7.4) at 37°C.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of Ingenol Esters

This protocol outlines a general approach for assessing the stability of an ingenol ester under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the ingenol ester in an anhydrous solvent (e.g., acetonitrile (B52724) or isopropanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1, 2, 4, and 8 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Aliquot the stock solution into vials and heat at 80°C for 24, 48, and 72 hours.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for Ingenol Esters

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for specific ingenol esters and their degradation products.

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm (or as determined by UV scan of the parent compound).

  • Injection Volume: 10 µL

  • Data Analysis: Quantify the parent compound and degradation products by measuring their peak areas.

Visualizing Pathways and Workflows

To further aid in understanding the mechanisms of action and experimental design, the following diagrams are provided.

Ingenol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ingenol Ingenol Ester PKC PKCδ/α Ingenol->PKC Activation MEK MEK PKC->MEK NFkB_complex IκB-NF-κB PKC->NFkB_complex IκB Kinase Activation ERK ERK MEK->ERK Gene_Expression Gene Expression (Inflammation, Apoptosis) ERK->Gene_Expression Transcription Factor Activation NFkB NF-κB NFkB_complex->NFkB IκB Degradation NFkB->Gene_Expression Nuclear Translocation

Caption: Signaling pathway of ingenol esters.

Experimental_Workflow start Start: Ingenol Ester Sample prep Prepare Stock Solution (Anhydrous Solvent) start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize/Dilute sample->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Analysis (Quantify Parent & Degradants) hplc->data end End: Stability Profile data->end

Caption: Workflow for stability testing.

Troubleshooting_Logic start Inconsistent Results? check_prep Review Solution Prep & Storage start->check_prep Yes check_hplc Check HPLC Method start->check_hplc No fresh_sol Use Freshly Prepared Solutions check_prep->fresh_sol resolve Problem Resolved fresh_sol->resolve validate_hplc Validate Method (Specificity, Linearity, etc.) check_hplc->validate_hplc stable_analog Consider More Stable Analog validate_hplc->stable_analog If problem persists stable_analog->resolve

Caption: Troubleshooting decision tree.

References

Troubleshooting low yields in semi-synthesis of ingenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the semi-synthesis of ingenol (B1671944) derivatives, with a focus on addressing common causes of low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for the regioselective acylation of ingenol at the C3 position?

A1: The most prevalent and effective strategy is to use a protecting group to temporarily block the more reactive hydroxyl groups at the C5 and C20 positions. The most commonly used protecting group is an acetonide, which forms a cyclic ketal between the C5 and C20 hydroxyls. This intermediate, ingenol-5,20-acetonide, sterically hinders these positions, allowing for selective acylation at the less hindered C3 hydroxyl group.

Q2: What are the primary side reactions that can lead to low yields of the desired ingenol-3-angelate?

A2: There are two main side reactions to be aware of:

  • Acyl Migration: The angelate group at the C3 position can migrate to the C5 or C20 positions, especially in aqueous solutions, forming inactive isomers.

  • Isomerization: The angelate ester (Z-form) can isomerize to its more thermodynamically stable trans-isomer, the tiglate ester (E-form). This can be prompted by heat or acidic/basic conditions.

Q3: Why is the purity of starting materials and reagents critical?

A3: The purity of the starting ingenol, angelic acid, and all solvents and reagents is paramount for achieving high yields. Impurities can lead to several issues:

  • Water Content: Water can hydrolyze the activated acylating agent and the final ester product, shifting the reaction equilibrium backward and reducing yields. It can also promote acyl migration.

  • Contaminants in Ingenol: Impurities from the isolation process can interfere with the protection and acylation steps.

  • Degradation of Angelic Acid: Angelic acid is less stable than its trans-isomer, tiglic acid. Impure or improperly stored angelic acid may contain significant amounts of tiglic acid, leading to the formation of the incorrect ester.

Q4: How can I monitor the progress of the acylation reaction?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. By spotting the reaction mixture alongside standards of the starting material (ingenol-5,20-acetonide) and the product, you can track the consumption of the reactant and the formation of the desired ester.

Troubleshooting Guide: Low Yields

This guide addresses specific problems that can lead to low yields during the key stages of ingenol derivative semi-synthesis.

Problem 1: Low Yield during Acetonide Protection of Ingenol

Possible Cause: Incomplete reaction or degradation of the starting material.

Solutions:

  • Reagent Quality: Ensure the acetone (B3395972) used is dry and the acid catalyst (e.g., p-toluenesulfonic acid) is fresh.

  • Reaction Time: While some protocols suggest 12 hours, monitor the reaction by TLC to determine the optimal time and avoid potential degradation from prolonged exposure to acidic conditions.

  • Work-up: Ensure complete neutralization of the acid catalyst during work-up to prevent deprotection during purification.

Problem 2: Low Yield during C3-Acylation Reaction

Possible Cause: Inefficient acylation or presence of interfering substances.

Solutions:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Stoichiometry: An excess of the angelic acid and coupling agent (e.g., DMAP) is typically used. Optimize the molar equivalents for your specific setup.

  • Purity of Angelic Acid: Use high-purity angelic acid to avoid the formation of the tiglate byproduct.

Problem 3: Low Yield after Acetonide Deprotection

Possible Cause: Incomplete deprotection or degradation of the final product.

Solutions:

  • Acid Concentration and Temperature: The deprotection is typically carried out with aqueous acid (e.g., HCl) at room temperature. Harsh conditions (high temperature or high acid concentration) can lead to degradation of the ingenol core or acyl migration.

  • Reaction Monitoring: Use TLC to monitor the disappearance of the protected intermediate. Quench the reaction as soon as the starting material is consumed to minimize side reactions.

  • Purification: The final product can be sensitive. Use gentle purification methods, such as silica (B1680970) gel gravity column chromatography with a carefully selected solvent system, and avoid prolonged exposure to silica gel, which can be slightly acidic.

Problem 4: Product is a mixture of isomers (Angelate/Tiglate or C3/C5/C20 esters)

Possible Cause: Isomerization during acylation or work-up, or incomplete protection leading to non-specific acylation.

Solutions:

  • Stereoconservative Acylation: Use methods developed to prevent isomerization, such as activating angelic acid without harsh conditions.

  • Temperature Control: Avoid high temperatures during the reaction and work-up to minimize isomerization of the angelate to the tiglate form.

  • Efficient Protection: Ensure the 5,20-acetonide protection is complete before proceeding to the acylation step to prevent the formation of C5 and C20 esters.

Data Summary Tables

Table 1: Yields for the Synthesis of Ingenol-5,20-Acetonide

CatalystSolventReaction TimeYieldReference
Pyridinium (B92312) p-toluenesulfonateAcetone12 hours55%EP 2763948 B1
p-Toluenesulfonic acid monohydrateAcetone2 hoursHighMolecules 2016

Table 2: Yields for the Acylation of Ingenol-5,20-Acetonide to form C3-Angelate

Coupling Agent/CatalystSolventConditionsYieldReference
DMAPToluene (B28343)Room Temperature, 2 hours>80%EP 2763948 B1
DMAP/DIPEAAcetonitrileMicrowave, 150 °C94%ResearchGate

Table 3: Yields for the Deprotection of Ingenol-3-angelate-5,20-acetonide

ReagentSolventConditionsYieldReference
Aqueous Hydrochloric Acid-Room Temperature69%ResearchGate

Experimental Protocols

Protocol 1: Synthesis of Ingenol-5,20-acetonide
  • Dissolve ingenol (100 mg, 0.29 mmol) in acetone (5 ml).

  • Add pyridinium p-toluenesulfonate (50 mg).

  • Stir the solution at room temperature for 12 hours, monitoring by TLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the residue by gravity column chromatography on silica gel to yield ingenol-5,20-acetonide.[1]

Protocol 2: Synthesis of Ingenol-3-angelate from Ingenol-5,20-acetonide
  • Dissolve ingenol-5,20-acetonide (100 mg, 0.26 mmol) in anhydrous toluene (4 ml) under an inert atmosphere.

  • Add angelic acid (39 mg, 0.39 mmol, 1.5 mol. equiv.) and 4-dimethylaminopyridine (B28879) (DMAP) (48 mg, 0.39 mmol, 1.5 mol. equiv.).

  • Stir the solution at room temperature for 2 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and evaporate the solvent.

  • Purify the residue by silica gel gravity column chromatography (e.g., petroleum ether:EtOAc 85:15) to obtain ingenol-3-angelate-5,20-acetonide.[1]

Protocol 3: Deprotection of Ingenol-3-angelate-5,20-acetonide
  • Dissolve the protected ingenol-3-angelate in a suitable solvent.

  • Add aqueous hydrochloric acid.

  • Stir the mixture at room temperature, monitoring the reaction progress by TLC.

  • Once deprotection is complete, perform an appropriate aqueous work-up to neutralize the acid.

  • Extract the product with an organic solvent and purify by column chromatography to yield the final ingenol-3-angelate.

Visualizations

G cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection Ingenol Ingenol Acetonide Ingenol-5,20-acetonide Ingenol->Acetonide Acetone, p-TsOH Protected_Angelate Ingenol-3-angelate- 5,20-acetonide Acetonide->Protected_Angelate Angelic Acid, DMAP, Toluene Final_Product Ingenol-3-angelate Protected_Angelate->Final_Product aq. HCl

Caption: General workflow for the semi-synthesis of ingenol-3-angelate.

G Start Low Yield Observed Q1 At which step is the yield low? Start->Q1 Protection Protection Step Q1->Protection Protection Acylation Acylation Step Q1->Acylation Acylation Deprotection Deprotection Step Q1->Deprotection Deprotection Sol1 Check catalyst activity. Ensure anhydrous acetone. Optimize reaction time via TLC. Protection->Sol1 Sol2 Ensure strictly anhydrous conditions. Use high-purity angelic acid. Optimize reagent stoichiometry. Acylation->Sol2 Sol3 Use mild acid conditions. Monitor closely with TLC. Avoid prolonged purification on silica. Deprotection->Sol3

Caption: Troubleshooting decision tree for low yields in ingenol synthesis.

G Ingenol_Mebutate Ingenol Mebutate (Ingenol-3-angelate) PKC Protein Kinase C (PKC) (e.g., PKCδ) Ingenol_Mebutate->PKC Activates Downstream Downstream Signaling Events PKC->Downstream Apoptosis Apoptosis & Necrosis in Target Cells Downstream->Apoptosis Leads to

Caption: Simplified signaling pathway of Ingenol Mebutate via PKC activation.

References

Minimizing off-target effects of ingenol esters in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for minimizing the off-target effects of ingenol (B1671944) esters in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for ingenol esters?

A1: The primary on-target effect of ingenol esters, such as ingenol-3-angelate (I3A) or ingenol mebutate (IM), is the activation of Protein Kinase C (PKC) isozymes.[1][2] Ingenol esters are potent PKC agonists that bind to the C1 domain of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms, mimicking the endogenous activator diacylglycerol (DAG).[2][3] This activation triggers various downstream signaling cascades, including the NF-κB and MAPK pathways, which are crucial for their therapeutic effects like inducing HIV-1 latency reversal or anti-cancer activities.[3]

Q2: What are the most common off-target effects observed with ingenol esters in cellular models?

A2: The most significant off-target effect is concentration-dependent cell death. At high micromolar (µM) concentrations, ingenol esters can induce rapid, PKC-independent primary necrosis. This is distinct from the more targeted, PKC-dependent apoptosis observed at lower nanomolar (nM) concentrations in sensitive cell lines. Other off-target effects can include broad inflammatory responses, such as the release of cytokines like IL-6, and the activation of unintended signaling pathways due to the broad-spectrum activation of multiple PKC isoforms.

Q3: Why is the choice of concentration so critical for experiments with ingenol esters?

A3: The biological outcome of ingenol ester treatment is highly dependent on the concentration used. There is a distinct switch in the mechanism of action between low (nM) and high (µM) concentration ranges. Low concentrations typically engage the on-target PKC-mediated pathways, leading to specific cellular responses like apoptosis in leukemia cells. In contrast, high concentrations often lead to overwhelming cytotoxicity through secondary necrosis, which can mask the intended on-target effects. Therefore, careful dose-response studies are essential to identify a therapeutic window that maximizes on-target activity while minimizing off-target necrosis.

Q4: How does the choice of cell line impact the experimental outcome?

A4: The response to ingenol esters is highly cell-type specific, largely due to variations in the expression levels and subcellular localization of different PKC isoforms. For example, the pro-apoptotic effect in leukemic cells is specifically linked to the activation and translocation of PKCδ to the nuclear membrane, a mechanism that may not be present in other cell types like melanoma. Similarly, the sensitivity to ingenol mebutate can be influenced by the cellular differentiation state. Researchers must select cell lines with a well-characterized PKC isoform profile relevant to their research question.

Troubleshooting Guide

Problem 1: I am observing massive, rapid cell death even at what I believe are low concentrations of my ingenol ester.

  • Possible Cause 1: Inaccurate Stock Concentration. The initial dilution of a highly concentrated stock solution may be inaccurate.

    • Solution: Re-verify the concentration of your stock solution. If possible, use a fresh vial of the compound. Always perform serial dilutions carefully.

  • Possible Cause 2: High Sensitivity of the Cell Line. Your chosen cell line may be exceptionally sensitive to ingenol esters, and what is considered a "low" concentration for other models is cytotoxic to yours.

    • Solution: Perform a comprehensive dose-response curve starting from very low nanomolar (e.g., 1-10 nM) to high micromolar concentrations to determine the precise IC50 and identify the threshold for necrotic cell death in your specific cell line.

  • Possible Cause 3: Compound Instability/Precipitation. The compound may be precipitating out of the culture medium, leading to localized high concentrations that cause necrosis.

    • Solution: Visually inspect the culture medium for any signs of precipitation after adding the compound. Ensure the final solvent concentration (e.g., DMSO) is low and non-toxic to the cells.

Problem 2: My results are inconsistent across different types of assays (e.g., Western blot vs. cell viability assay).

  • Possible Cause 1: Assay-Specific Artifacts. The mechanism of one assay may be influenced by an off-target effect that another is not. For example, a viability assay based on metabolic activity (like MTT) could be affected by mitochondrial disruption, an effect observed with ingenol mebutate, while a direct measure of protein phosphorylation is not.

    • Solution: Use orthogonal assays to confirm key findings. If measuring a signaling pathway (e.g., PKC activation), validate it by assessing the phosphorylation of a direct downstream target in addition to a broader functional outcome like cell proliferation.

  • Possible Cause 2: Different Time Points. The kinetics of on-target signaling and off-target cytotoxicity can differ. A signaling event may be transient and peak early, while cytotoxicity accumulates over time.

    • Solution: Conduct a time-course experiment to map the kinetics of both your desired on-target effect and any potential off-target effects like cell death. This will help you select the optimal endpoint for each specific assay.

Problem 3: I cannot determine if the cell death I'm observing is on-target apoptosis or off-target necrosis.

  • Possible Cause: Overlapping Mechanisms at Intermediate Concentrations. At certain concentrations, both apoptosis and necrosis can occur simultaneously, making it difficult to distinguish the primary mechanism of cell death.

    • Solution 1: Use Multi-Parameter Flow Cytometry. Employ Annexin V and Propidium Iodide (PI) or a similar viability dye staining. This allows you to distinguish between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and necrotic cells (Annexin V negative, PI positive).

    • Solution 2: Assess Caspase Activation. Measure the activation of key caspases, such as caspase-3, which is a hallmark of apoptosis. The absence of caspase activation alongside loss of membrane integrity strongly suggests necrosis.

    • Solution 3: Use Inhibitors. To confirm PKC-dependence, pre-treat cells with a broad-spectrum PKC inhibitor. If the cell death is prevented, it suggests a PKC-dependent apoptotic mechanism. Conversely, if cell death persists, it is likely PKC-independent necrosis.

Data & Experimental Protocols

Quantitative Data Summary

Table 1: Concentration-Dependent Effects of Ingenol Esters in Cellular Models

CompoundConcentration RangeCell Line(s)Observed EffectOn-Target/Off-TargetReference(s)
Ingenol30 µM - 1 mMVariousProtein Kinase C (PKC) binding and activationOn-Target
Ingenol-3-Angelate (I3A/PEP005)Nanomolar (nM) rangeLeukemic cellsPKCδ-dependent apoptosisOn-Target
Ingenol-3-Angelate (I3A/PEP005)100 µg/mL (~170 µM)Melanoma cellsPrimarily PKC-independent necrosisOff-Target
Ingenol Mebutate200-300 µMKeratinocytes, HSC-5, HeLaCytotoxicity, mitochondrial ruptureOff-Target
Ingenol-3-Angelate (I3A)38 - 46 µM (IC50)A2058 & HT144 MelanomaSuppression of cell survivalOn-Target/Off-Target
Ingenol-3,20-dibenzoate (IDB)Not specifiedJurkat cellsCaspase-3 dependent apoptosis (PKC-independent)Off-Target (non-PKC)

Diagrams: Pathways and Workflows

G cluster_input Input cluster_primary Primary On-Target Pathway cluster_off_target Potential Off-Target Effects Ingenol Ingenol Ester PKC PKC Isoforms (α, β, γ, δ, ε, η, θ) Ingenol->PKC Activates Necrosis PKC-Independent Necrosis (High Concentration) Ingenol->Necrosis Induces at µM conc. NFkB NF-κB Pathway PKC->NFkB Activates MAPK MAPK Pathway PKC->MAPK Activates Apoptosis Targeted Apoptosis (e.g., via PKCδ) PKC->Apoptosis Induces (Cell-type specific) Inflammation Broad Inflammatory Response (e.g., IL-6) PKC->Inflammation Can Induce G A 1. Define Experimental Goal & Select Appropriate Cell Line B 2. Perform Broad Dose-Response Assay (e.g., MTT, 24-72h) Determine IC50 and Necrotic Threshold A->B C 3. Select Concentrations (Below Necrotic Threshold) B->C D 4. Perform On-Target Assay (e.g., p-PKC Western Blot, Translocation) C->D E 5. Perform Functional Outcome Assay (e.g., Proliferation, Apoptosis) D->E F 6. Run Off-Target Counter-Screen (e.g., Necrosis via Annexin V/PI, Cytokine ELISA) E->F G 7. Analyze & Interpret Data (Correlate on-target activity with functional outcome) F->G G A High Cytotoxicity Observed B Is concentration in low nM range? A->B C Lower concentration further. Perform new dose-response. B->C No D Is cell death rapid (< 6 hours)? B->D Yes E Likely Necrosis. Use Annexin V/PI to confirm. Lower concentration. D->E Yes F Is Caspase-3 activated? D->F No G Likely Apoptosis. Check if PKC inhibitor blocks cell death to confirm on-target effect. F->G Yes H Mechanism is likely non-apoptotic or non-caspase dependent. Consider alternative cell death assays. F->H No

References

Technical Support Center: Refining Dosing Schedules for Ingenol Derivatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ingenol (B1671944) derivatives in preclinical models. The information is designed to assist in refining dosing schedules and addressing common challenges encountered during in vivo experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during preclinical studies with ingenol derivatives, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: We are observing excessive skin toxicity (severe erythema, ulceration, eschar formation) at our current dosage. How can we mitigate this?

Potential Causes:

  • The current dose exceeds the maximum tolerated dose (MTD) for the specific animal model and strain.

  • The formulation vehicle is contributing to the irritation.

  • The application frequency or duration is too high.

Solutions:

  • Dose Titration: Perform a dose-ranging study to determine the MTD. Reduce the concentration of the ingenol derivative in the topical formulation by 25-50% in subsequent cohorts.

  • Formulation Optimization: Evaluate the vehicle alone to ensure it is not causing significant irritation. Consider alternative, less irritant vehicles if necessary.

  • Schedule Adjustment: Move from a continuous daily application to an intermittent schedule (e.g., once every other day, or for a shorter duration like 2-3 consecutive days) to allow for skin recovery.[1][2]

  • Concurrent Treatments: While studies have shown that concurrent application of corticosteroids may not alleviate local skin reactions and could even increase them, this is a complex area.[3] Careful evaluation of anti-inflammatory co-treatments may be warranted, but should be approached with caution.

Question 2: We are not observing significant tumor growth inhibition or the desired biological effect. What are the potential reasons for this lack of efficacy?

Potential Causes:

  • The dose is below the therapeutic window.

  • Poor penetration of the topical formulation.

  • The chosen animal model is not responsive to the mechanism of action.

  • Insufficient treatment duration.

Solutions:

  • Dose Escalation: If no significant toxicity was observed, cautiously escalate the dose. A dose-response relationship has been noted in preclinical and clinical studies. For instance, in a mouse model of squamous cell carcinoma (SCC), 0.25% ingenol mebutate gel was effective, while a 0.1% concentration only delayed tumor growth without achieving cures.[1]

  • Enhance Penetration: Ensure the formulation is optimized for dermal penetration. P-glycoprotein has been identified as a transporter for ingenol mebutate, which facilitates its movement through the epidermis.[2]

  • Model Selection: Confirm that the tumor model expresses the necessary targets for ingenol derivatives, primarily Protein Kinase C (PKC) isoforms.[4][5]

  • Extended or Repeated Treatment Cycles: While ingenol mebutate is known for its short treatment duration, some preclinical models might require longer or repeated treatment cycles to achieve the desired effect. One study in UV-irradiated mice involved repeated treatments at 4-week intervals.[3]

Question 3: We are seeing high variability in tumor response and skin reactions between animals in the same treatment group. How can we improve consistency?

Potential Causes:

  • Inconsistent application of the topical formulation.

  • Variations in the tumor microenvironment or skin condition of individual animals.

  • Differences in the immune status of the animals.

Solutions:

  • Standardize Application: Ensure a consistent volume and surface area of application for each animal. Use of a positive displacement pipette and marking the application area can improve accuracy.

  • Animal Selection and Acclimatization: Use animals of the same age, sex, and genetic background. Allow for a sufficient acclimatization period before starting the experiment. Ensure tumors are of a consistent size at the start of treatment.

  • Monitor Immune Status: Given the immune-mediated component of ingenol mebutate's action, underlying variations in immune health can impact outcomes. Monitor for any signs of illness or stress in the animals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ingenol derivatives?

A1: Ingenol derivatives have a dual mechanism of action.[6] First, they cause rapid, direct cytotoxicity in tumor cells, primarily through the activation of Protein Kinase C (PKC), leading to mitochondrial swelling and necrotic cell death.[1][7] Second, this initial necrosis triggers an inflammatory response, characterized by the infiltration of neutrophils and other immune cells, which helps to clear any remaining tumor cells.[2][6]

Q2: Which signaling pathways are activated by ingenol mebutate?

A2: The primary signaling pathway activated by ingenol mebutate is the PKC pathway. Specifically, it has been shown to activate PKCδ, which in turn activates the MEK/ERK signaling cascade.[4][8] This pathway is crucial for the induction of cell death. Downstream effects also include the induction of pro-inflammatory chemokines like CXCL8 and CCL2.[6]

Q3: What are typical starting doses for ingenol mebutate in mouse models?

A3: Starting doses can vary depending on the model and the desired effect. In a squamous cell carcinoma model using SKH1 mice, a 0.25% ingenol mebutate gel applied daily for two days was effective.[1] In a UV-induced photodamage model, a 0.05% gel was used in repeated treatments.[9] It is crucial to perform a dose-finding study for your specific model.

Q4: How long does it take to see a response after treatment?

A4: The initial necrotic effects can be observed very quickly. In mouse models, swelling of cancer cell mitochondria was seen within an hour of treatment, with clear signs of hemorrhage and necrosis evident within 24 hours.[1] The subsequent inflammatory response and resolution of the lesion occur over several days to weeks.[1]

Q5: What are the expected local skin reactions in preclinical models?

A5: Common local skin reactions include erythema, flaking, crusting, and in some cases, ulceration.[3] These reactions are a manifestation of the drug's mechanism of action, involving both direct necrosis and an inflammatory response. These reactions are typically transient and resolve over time.[1]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies on ingenol derivatives to facilitate comparison and experimental design.

Table 1: Efficacy of Ingenol Mebutate in a Murine Squamous Cell Carcinoma (SCC) Model

Animal ModelIngenol Mebutate ConcentrationDosing ScheduleCure RateReference
SKH1 Mice with T7 SCC tumors0.25%Once daily for 2 days70%[1]
SKH1 Mice with T7 SCC tumors0.1%Once daily for 2 days0% (significant tumor growth delay)[1]

Table 2: Effect of Ingenol Mebutate on UV-Induced Photodamage in Hairless Mice

Treatment GroupDosing ScheduleComposite UV-Damage Score (Day 140)Reference
UV Radiation OnlyN/A10.25[3]
UV Radiation + Ingenol Mebutate (0.05%)5 single treatments at 4-week intervals6.00[3]

Experimental Protocols

Below is a detailed methodology for a typical preclinical study evaluating the efficacy of a topical ingenol derivative in a mouse tumor model.

Protocol: Topical Treatment of Subcutaneous Tumors in Mice with an Ingenol Derivative

  • Animal Model:

    • Select an appropriate mouse strain (e.g., SKH1 hairless mice, nude mice).

    • House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

    • Allow for a one-week acclimatization period.

  • Tumor Inoculation:

    • Culture the desired tumor cell line (e.g., a squamous cell carcinoma line like T7) under sterile conditions.

    • Harvest and resuspend the cells in a suitable medium (e.g., sterile PBS) at the desired concentration.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

  • Formulation and Administration:

    • Prepare the ingenol derivative formulation (e.g., in a gel vehicle) and the vehicle control.

    • On the day of treatment, carefully apply a precise volume of the formulation to the surface of the tumor and a small surrounding margin.

    • Follow the predetermined dosing schedule (e.g., once daily for 2-3 consecutive days).

  • Monitoring and Endpoints:

    • Record animal body weight and tumor volume 2-3 times per week.

    • Document local skin reactions using a scoring system (e.g., erythema, scaling, crusting on a 0-4 scale).

    • The primary efficacy endpoint is often tumor growth inhibition or complete tumor regression.

    • The study may be terminated when tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³).

    • At the end of the study, tumors and surrounding skin can be excised for histological or molecular analysis.

Visualizations

Signaling Pathway of Ingenol Derivatives

Ingenol_Pathway cluster_direct_effect Direct Cytotoxicity cluster_immune_effect Immune Response Ingenol Ingenol Derivative PKCd PKCδ Ingenol->PKCd activates MEK MEK PKCd->MEK activates Mitochondria Mitochondrial Swelling PKCd->Mitochondria induces Apoptosis_Inhibitors XIAP & c-FLIP (Apoptosis Inhibitors) PKCd->Apoptosis_Inhibitors downregulates ERK ERK MEK->ERK activates Chemokines Induction of CXCL8 & CCL2 ERK->Chemokines induces Necrosis Necrosis Mitochondria->Necrosis Immune_Recruitment Neutrophil & Macrophage Recruitment Chemokines->Immune_Recruitment Immune_Response Immune-Mediated Tumor Clearance Immune_Recruitment->Immune_Response Caspase_Activation Caspase Activation Apoptosis_Inhibitors->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Ingenol derivative signaling pathway.

Experimental Workflow for Preclinical Dosing Studies

Dosing_Workflow Start Start: Tumor Model Development Dose_Finding Dose-Finding Study (MTD Determination) Start->Dose_Finding Efficacy_Study Efficacy Study (Multiple Dose Groups) Dose_Finding->Efficacy_Study Inform Data_Collection Data Collection: - Tumor Volume - Body Weight - Skin Toxicity Score Efficacy_Study->Data_Collection Analysis Data Analysis Data_Collection->Analysis Refine Refine Dose/Schedule Analysis->Refine Suboptimal Outcome Optimal Optimal Dosing Schedule Identified Analysis->Optimal Optimal Outcome Refine->Efficacy_Study Iterate

Caption: Preclinical dosing study workflow.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Problem Inconsistent Results Check_Application Review Application Technique Problem->Check_Application Check_Animals Assess Animal Homogeneity Problem->Check_Animals Check_Formulation Verify Formulation Consistency Problem->Check_Formulation Standardize_Application Standardize Volume & Application Area Check_Application->Standardize_Application Inconsistent Refine_Selection Refine Animal Selection Criteria Check_Animals->Refine_Selection Variable QC_Formulation Implement Formulation Quality Control Check_Formulation->QC_Formulation Inconsistent

Caption: Troubleshooting inconsistent results.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 3-O-(2",3"-Dimethylbutanoyl)-13-O-decanoylingenol and Ingenol Mebutate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the bioactivity of two ingenol (B1671944) esters: 3-O-(2",3"-Dimethylbutanoyl)-13-O-decanoylingenol (DBDI) and the well-characterized ingenol mebutate (also known as ingenol-3-angelate, PEP005). The information presented is based on available experimental data to assist researchers in evaluating their potential applications.

At a Glance: Key Bioactive Properties

FeatureThis compound (DBDI)Ingenol Mebutate
Primary Bioactivity Inhibition of IgE-mediated mast cell activation.[1]Dual mechanism: induction of rapid, localized necrosis and an inflammatory immune response.[2]
Mechanism of Action Suppression of key signaling molecules in the FcεRI pathway.[1]Potent activator of Protein Kinase C (PKC), particularly PKCδ.[2][3]
Therapeutic Potential Potential for treating allergic diseases.FDA-approved for the topical treatment of actinic keratosis. Investigated for other skin cancers.
Reported Cellular Effects - Inhibits β-hexosaminidase release (degranulation) - Suppresses eicosanoid synthesis - Reduces intracellular Ca2+ mobilization - Decreases phosphorylation of Syk, PLC-γ2, and ERK1/2- Induces apoptosis and necrosis in tumor cells - Promotes infiltration of neutrophils and other immune cells - Activates downstream signaling pathways like MAPK/ERK

Quantitative Bioactivity Data

Direct comparative studies providing IC50 or EC50 values for both compounds in the same experimental setting are limited. The following tables summarize the available quantitative data from separate studies.

Table 1: Cytotoxicity of Ingenol Mebutate against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50Exposure Time
Panc-1Pancreatic Cancer43.1 ± 16.8 nM72 h
A2058Melanoma~38 µMNot specified
HT144Melanoma~46 µMNot specified

Signaling Pathways

The distinct bioactivities of these two ingenol esters can be attributed to their differential effects on intracellular signaling cascades.

Ingenol_Signaling cluster_IM Ingenol Mebutate Pathway cluster_DBDI DBDI Pathway (in Mast Cells) IM Ingenol Mebutate PKC_delta PKCδ Activation IM->PKC_delta Mitochondria Mitochondrial Swelling PKC_delta->Mitochondria Immune_Response Inflammatory Response (Neutrophil Infiltration) PKC_delta->Immune_Response Necrosis Rapid Necrosis Mitochondria->Necrosis DBDI DBDI FceRI FcεRI Signaling DBDI->FceRI Inhibits Syk Syk Phosphorylation FceRI->Syk Eicosanoid Eicosanoid Synthesis Inhibition FceRI->Eicosanoid ERK ERK1/2 Phosphorylation FceRI->ERK PLCg2 PLC-γ2 Phosphorylation Syk->PLCg2 Ca_Mobilization Ca2+ Mobilization PLCg2->Ca_Mobilization Degranulation Degranulation Inhibition Ca_Mobilization->Degranulation

Caption: Comparative signaling pathways of Ingenol Mebutate and DBDI.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a compound inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cells (e.g., K562, A2058, HT144) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the ingenol ester (e.g., 0-25 µM) for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of untreated control cells and calculate the IC50 value.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Objective: To quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Methodology:

  • Cell Sensitization: Sensitize mast cells (e.g., bone marrow-derived mouse mast cells) with IgE overnight.

  • Compound Incubation: Wash the cells and pre-incubate with various concentrations of the ingenol ester for a defined period.

  • Cell Stimulation: Stimulate the cells with an antigen (e.g., DNP-BSA) to induce degranulation.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Enzyme Assay: Incubate the supernatant with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Absorbance Measurement: Stop the reaction and measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the total cellular content (determined by lysing the cells).

Protein Kinase C (PKC) Activation Assay (Western Blot)

Objective: To assess the activation of PKC and its downstream targets by detecting protein phosphorylation.

Methodology:

  • Cell Treatment: Treat cells with the ingenol esters for various times and at different concentrations.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated forms of PKC isoforms (e.g., phospho-PKCδ) and downstream targets (e.g., phospho-ERK1/2).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assay cluster_Degranulation Degranulation Assay cluster_PKC PKC Activation Assay C1 Seed Cells C2 Treat with Ingenol Ester C1->C2 C3 Add MTT Reagent C2->C3 C4 Measure Absorbance C3->C4 C5 Calculate IC50 C4->C5 D1 Sensitize Mast Cells D2 Treat with Ingenol Ester D1->D2 D3 Stimulate with Antigen D2->D3 D4 Measure β-Hexosaminidase D3->D4 D5 Calculate % Release D4->D5 P1 Treat Cells P2 Lyse Cells P1->P2 P3 Western Blot for Phospho-Proteins P2->P3 P4 Quantify Phosphorylation P3->P4

References

Structure-Activity Relationship of Ingenane Diterpenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ingenane (B1209409) diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These activities range from anticancer and anti-HIV properties to pro-inflammatory and tumor-promoting effects, largely attributed to their ability to modulate Protein Kinase C (PKC) isozymes. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various ingenane diterpenes, focusing on their cytotoxicity against cancer cell lines and their anti-HIV-1 activity. The data presented herein is collated from multiple studies to offer a comprehensive overview for researchers in drug discovery and development.

Cytotoxicity of Ingenane Diterpenes

The cytotoxic effects of ingenane diterpenes are closely linked to their structural features, particularly the esterification pattern of the ingenol (B1671944) core. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several ingenol derivatives against various human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Ingenol-20-benzoateT47D (Breast Cancer)10[1]
Ingenol-20-benzoateMDA-MB-231 (Breast Cancer)25[1]
Ingenol-3-benzoateT47D (Breast Cancer)>50[1]
Ingenol-3-benzoateMDA-MB-231 (Breast Cancer)>50[1]
Ingenol-3,20-dibenzoateT47D (Breast Cancer)>50[1]
Ingenol-3,20-dibenzoateMDA-MB-231 (Breast Cancer)>50
Ingenol-3-angelate (Ingenol Mebutate)HPV-Ker (Keratinocytes)0.84 (24h)
17-acetoxyingenol 3-angelate 20-acetateHPV-Ker (Keratinocytes)0.39 (24h)
17-acetoxyingenol 3-angelate 5,20-diacetateHPV-Ker (Keratinocytes)0.32 (24h)

Key SAR Observations for Cytotoxicity:

  • Esterification at C-20: As demonstrated by ingenol-20-benzoate, esterification at the C-20 position appears to be crucial for cytotoxic activity against breast cancer cell lines T47D and MDA-MB-231.

  • Esterification at C-3: In contrast, esterification at the C-3 position alone (ingenol-3-benzoate) or in combination with C-20 (ingenol-3,20-dibenzoate) did not show significant activity in these breast cancer cell lines.

  • Modifications for Keratinocyte Activity: For activity against keratinocytes, the presence of an angelate group at C-3 is a key feature of the clinically approved drug ingenol mebutate. Further modifications, such as acetylation at C-17 and C-20, can enhance this cytotoxic activity.

Anti-HIV-1 Activity of Ingenane Diterpenes

Ingenane diterpenes have also emerged as potent inhibitors of HIV-1 replication. The SAR in this context is heavily influenced by the nature and position of ester substituents on the ingenol backbone.

CompoundIC50 (nM)Selectivity Index (SI)Reference
Ingenol>1000-
3-O-(2-Naphthoyl)ingenol1.3>7692
Ingenane with long aliphatic chain at C-30.7 - 9.796.2 - 20,263
Ingenane with long aliphatic chain at C-5Less potent than C-3 esters-

Key SAR Observations for Anti-HIV-1 Activity:

  • Esterification is Essential: Unsubstituted ingenol shows negligible anti-HIV-1 activity.

  • Aromatic Esters at C-3: The introduction of an aromatic ester, such as a naphthoyl group, at the C-3 position can lead to highly potent anti-HIV-1 activity.

  • Long Aliphatic Chains: The presence of long aliphatic chain substituents is a critical factor for potent anti-HIV activity.

  • Position of Esterification: Esterification at the C-3 position generally results in more potent anti-HIV-1 activity compared to esterification at the C-5 position.

Signaling Pathway of Ingenol Mebutate

Ingenol mebutate, the 3-angelate ester of ingenol, exerts its therapeutic effect in actinic keratosis through a dual mechanism of action: rapid induction of cell death and a subsequent inflammatory response. This process is primarily mediated by the activation of Protein Kinase C (PKC). The simplified signaling cascade is depicted below.

Ingenol Mebutate Signaling Pathway IM Ingenol Mebutate PKC PKC Activation IM->PKC binds and activates Necrosis Primary Necrosis (Cell Death) PKC->Necrosis induces Inflammation Inflammatory Response PKC->Inflammation triggers Neutrophils Neutrophil Infiltration Inflammation->Neutrophils ADCC Antibody-Dependent Cell-Mediated Cytotoxicity Neutrophils->ADCC

Caption: Dual mechanism of action of Ingenol Mebutate.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the ingenane diterpene derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Protein Kinase C (PKC) Kinase Assay

This assay measures the phosphotransferase activity of PKC.

  • Reaction Setup: In a microcentrifuge tube, combine a substrate cocktail (containing a specific PKC peptide substrate), a lipid activator (phosphatidylserine and diacylglycerol), and the purified PKC enzyme or cell lysate containing PKC.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of Mg2+ and [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes.

  • Stopping the Reaction: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper to stop the reaction.

  • Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Measure the amount of 32P incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis: Determine the kinase activity by calculating the amount of phosphate (B84403) transferred to the substrate per unit of time. EC50 values for PKC activation can be determined by performing the assay with varying concentrations of the ingenane diterpene.

Anti-HIV-1 Reverse Transcriptase (RT) Assay

This assay determines the inhibitory effect of compounds on the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(A)•oligo(dT)), dNTPs (including a labeled nucleotide like [3H]TTP or a non-radioactive system), and the HIV-1 RT enzyme.

  • Compound Addition: Add the ingenane diterpene derivatives at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C to allow for DNA synthesis.

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA using an acid (e.g., trichloroacetic acid).

  • Detection:

    • Radioactive method: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

    • Colorimetric/Fluorometric method: Utilize a labeled dUTP and an antibody-based detection system to quantify the synthesized DNA.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to a no-drug control and determine the IC50 value.

This guide provides a foundational understanding of the SAR of ingenane diterpenes. Further research with systematically modified analogs and standardized biological assays will continue to refine our understanding and aid in the development of new therapeutic agents based on this fascinating class of natural products.

References

A Comparative Guide to the Nematicidal Efficacy of 3-O-(2",3"-Dimethylbutanoyl)-13-O-decanoylingenol and Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nematicidal effects of the natural compound 3-O-(2",3"-Dimethylbutanoyl)-13-O-decanoylingenol against the pine wood nematode (Bursaphelenchus xylophilus), a major pathogen causing pine wilt disease. Its performance is evaluated alongside commercially available synthetic nematicides and other natural alternatives, supported by experimental data from scientific literature. Detailed experimental protocols and visual diagrams of workflows and signaling pathways are included to facilitate replication and further research.

Comparative Efficacy of Nematicidal Compounds

The following tables summarize the nematicidal activity of this compound and a range of alternative compounds against Bursaphelenchus xylophilus.

Table 1: Nematicidal Activity of this compound

CompoundTarget NematodeAssay TypeEfficacy MetricValueCitation
This compoundBursaphelenchus xylophilusCotton Ball AssayMinimum Effective Dose (MED)5 µ g/cotton ball[1]

Table 2: Nematicidal Activity of Synthetic Nematicides

CompoundTarget NematodeAssay TypeEfficacy MetricValueCitation
AbamectinBursaphelenchus xylophilusIn vitroEC500.05 µL/L (50 ppb)[2]
AbamectinBursaphelenchus xylophilusIn vitroLC508.18 mg/L[3]
Abamectin + Rotenone (7:3)Bursaphelenchus xylophilusIn vitroLC503.18 mg/L[3]
Emamectin BenzoateBursaphelenchus xylophilusIn vitroIC950.050 µM[4]
Emamectin BenzoateBursaphelenchus xylophilusIn vitroLC50 (48h)31.45 µg/mL[5][6]
Naphthoquinones (Juglone)Bursaphelenchus xylophilusIn vitroLC50 (48h)57.0 ppm[4]
Alkyloxyalkanols (C10OC2OH)Bursaphelenchus xylophilusIn vitroLD50< 50 ppm[7]

Table 3: Nematicidal Activity of Natural Products (Essential Oils and their Constituents)

Compound/Essential OilTarget NematodeAssay TypeEfficacy MetricValueCitation
Cymbopogon citratus + Mentha piperita (1:1)Bursaphelenchus xylophilusIn vitroEC500.09 µL/mL[8]
Foeniculum vulgare + Satureja montana (1:1)Bursaphelenchus xylophilusIn vitroEC500.05 µL/mL[8][9]
GeraniolBursaphelenchus xylophilusIn vitroLC500.47 mg/mL[10]
ThymolBursaphelenchus xylophilusIn vitroLC501.08 mg/mL[10]
CarvacrolBursaphelenchus xylophilusIn vitroLC501.23 mg/mL[10]
3-Methylbutyl tiglateBursaphelenchus xylophilusIn vitroLC500.0218 mg/mL[6]
Isobutyl 2-methylbutanoateBursaphelenchus xylophilusIn vitroLC500.0284 mg/mL[6]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Nematicidal Bioassay: Cotton Ball Method

This method is utilized to assess the nematicidal activity of compounds where direct contact with a treated surface is evaluated.

  • Nematode Culture: Bursaphelenchus xylophilus is cultured on mycelia of Botrytis cinerea grown on potato dextrose agar (B569324) (PDA) plates.

  • Preparation of Test Substance: The test compound, such as this compound, is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetone) to achieve the desired concentrations.

  • Assay Procedure:

    • A cotton ball is placed in a small petri dish or a well of a multi-well plate.

    • A specific volume of the test solution (e.g., to achieve a dose of 2.5 µg or 5 µg) is applied to the cotton ball.

    • The solvent is allowed to evaporate completely.

    • A suspension of B. xylophilus (typically a known number of nematodes in water) is added to the petri dish, ensuring the nematodes come into contact with the treated cotton ball.

    • The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.

  • Data Collection: After the incubation period, the number of dead and live nematodes is counted under a microscope. Nematodes are considered dead if they do not respond to physical stimuli. The Minimum Effective Dose (MED) is determined as the lowest concentration that causes a significant nematicidal effect.

Nematicidal Bioassay: Direct Contact in Liquid Medium

This is a common in vitro method to determine the direct toxicity of a compound to nematodes.

  • Nematode Preparation: B. xylophilus are extracted from culture plates using the Baermann funnel technique and washed with sterile water. The nematode suspension is adjusted to a specific concentration (e.g., 5000-6000 nematodes/mL).

  • Preparation of Test Solutions: The test compounds are dissolved in a solvent (e.g., DMSO) and then diluted with water to the final test concentrations. A surfactant like Tween-20 may be used to aid dissolution.

  • Assay Procedure:

    • Aliquots of the nematode suspension are added to the wells of a multi-well plate.

    • The test solutions at various concentrations are added to the wells. Control wells receive the solvent and water mixture without the test compound.

    • The plates are incubated at a controlled temperature (e.g., 25°C) in the dark for a set period (e.g., 24, 48, or 72 hours).

  • Data Collection: The number of dead and live nematodes is counted at specified time points. Mortality is confirmed by lack of movement upon probing with a fine needle. The data is used to calculate the EC50 (median effective concentration) or LC50 (median lethal concentration) values.

Visualizing Experimental and Biological Pathways

The following diagrams illustrate the workflow of a typical nematicidal bioassay and the proposed mode of action for different classes of nematicides.

Nematicidal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Nematode_Culture Nematode Culture (B. xylophilus on B. cinerea) Extraction Nematode Extraction (Baermann Funnel) Nematode_Culture->Extraction Exposure Exposure of Nematodes to Compound Extraction->Exposure Compound_Prep Test Compound Preparation Compound_Prep->Exposure Incubation Incubation (Controlled Temperature & Time) Exposure->Incubation Observation Microscopic Observation (Mortality Count) Incubation->Observation Calculation Calculation of EC50 / LC50 / MED Observation->Calculation Nematicide_Mode_of_Action cluster_target Nematicidal Compound cluster_pathway Proposed Mechanism of Action cluster_outcome Result Ingenol_Ester 3-O-(2",3"-Dimethylbutanoyl) -13-O-decanoylingenol Membrane_Disruption Cell Membrane Disruption Ingenol_Ester->Membrane_Disruption Cytotoxicity Avermectins Abamectin & Emamectin Benzoate GluCl_Channel Glutamate-gated Chloride Channel Activation Avermectins->GluCl_Channel Essential_Oils Essential Oils & Constituents Essential_Oils->Membrane_Disruption Nervous_System Nervous System Disruption Essential_Oils->Nervous_System Oxidative_Stress Oxidative Stress Essential_Oils->Oxidative_Stress Death Nematode Death Membrane_Disruption->Death Paralysis Paralysis GluCl_Channel->Paralysis Nervous_System->Paralysis Oxidative_Stress->Death Paralysis->Death

References

A Head-to-Head Comparison of Ingenol Esters and Standard Chemotherapeutic Agents for Actinic Keratosis

Author: BenchChem Technical Support Team. Date: December 2025

Ingenol (B1671944) mebutate, a diterpene ester derived from the sap of the Euphorbia peplus plant, has emerged as a novel topical therapy for actinic keratosis (AK), a common precancerous skin lesion.[1][2] This guide provides a comprehensive comparison of ingenol mebutate with standard topical chemotherapeutic agents, primarily 5-fluorouracil (B62378) (5-FU) and imiquimod (B1671794), focusing on their mechanisms of action, clinical efficacy, and safety profiles based on experimental data.

Mechanism of Action: A Tale of Two Pathways

Ingenol mebutate exhibits a dual mechanism of action that distinguishes it from traditional agents.[3][4] It rapidly induces cell death through primary necrosis and subsequently stimulates an immune response.[5] In contrast, standard agents like 5-FU act as antimetabolites, while imiquimod functions as an immune response modifier.

Ingenol Mebutate's Dual Action:

  • Direct Cytotoxicity: Within hours of application, ingenol mebutate disrupts the plasma and mitochondrial membranes of dysplastic keratinocytes, leading to cell swelling and primary necrosis. This rapid induction of cell death is a key feature of its therapeutic effect.

  • Immune Response: Following the initial necrotic phase, ingenol mebutate activates Protein Kinase C (PKC), which triggers an inflammatory response. This leads to the infiltration of neutrophils and other immune cells, which target and eliminate remaining tumor cells.

5-Fluorouracil (5-FU): Inhibiting DNA Synthesis 5-FU is a pyrimidine (B1678525) analog that functions as an antimetabolite. It interferes with the synthesis of thymidine, a crucial component of DNA. By inhibiting the enzyme thymidylate synthase, 5-FU blocks DNA replication and repair, leading to the death of rapidly proliferating cells like those in AK lesions.

G 5-Fluorouracil (5-FU) 5-Fluorouracil (5-FU) Thymidylate Synthase Thymidylate Synthase DNA Synthesis DNA Synthesis Thymidylate Synthase->DNA Synthesis Blocks Cell Death (Apoptosis) Cell Death (Apoptosis) DNA Synthesis->Cell Death (Apoptosis) Leads to 5-FU 5-FU 5-FU->Thymidylate Synthase Inhibits

Imiquimod: Immune System Activation Imiquimod is an immune response modifier that activates Toll-like receptor 7 (TLR7). This activation stimulates the innate and adaptive immune systems, leading to the production of various cytokines (such as interferon-alpha, tumor necrosis factor-alpha, and interleukins). This cytokine cascade promotes an inflammatory response that targets and destroys the abnormal cells of the AK lesions.

G Imiquimod Imiquimod TLR7 TLR7 Imiquimod->TLR7 Activates Toll-like Receptor 7 (TLR7) Toll-like Receptor 7 (TLR7) Immune Cells (e.g., Dendritic Cells) Immune Cells (e.g., Dendritic Cells) Cytokine Production (IFN-α, TNF-α) Cytokine Production (IFN-α, TNF-α) Immune Cells (e.g., Dendritic Cells)->Cytokine Production (IFN-α, TNF-α) Induces Inflammatory Response Inflammatory Response Cytokine Production (IFN-α, TNF-α)->Inflammatory Response Promotes AK Cell Destruction AK Cell Destruction Inflammatory Response->AK Cell Destruction Leads to TLR7->Immune Cells (e.g., Dendritic Cells) on

Clinical Efficacy: Head-to-Head Data

Clinical trials have directly compared the efficacy of ingenol mebutate with 5-FU and imiquimod, primarily focusing on complete clearance rates of AK lesions.

Ingenol Mebutate vs. Vehicle (Placebo)

Pooled data from two Phase III trials demonstrated the efficacy of ingenol mebutate 0.015% gel for AKs on the face and scalp. After a 3-day treatment course, a significant percentage of patients achieved complete and partial clearance by day 57 compared to a vehicle gel.

Outcome (Face & Scalp, Day 57)Ingenol Mebutate 0.015%Vehicle (Placebo)p-value
Complete Clearance Rate 42.2%3.7%<0.001
Partial Clearance Rate (>75% reduction) 63.9%7.4%<0.001
Median Reduction in AK Lesions 83%0%<0.001

Data sourced from pooled analysis of NCT00915551 and NCT00916006 trials.

For AKs on the trunk and extremities, ingenol mebutate 0.05% gel applied for 2 days also showed significantly higher clearance rates compared to placebo.

Outcome (Trunk & Extremities, Day 57)Ingenol Mebutate 0.05%Vehicle (Placebo)p-value
Complete Clearance Rate 34.1%4.7%<0.001
Partial Clearance Rate (>75% reduction) 49.1%6.9%<0.001
Median Reduction in AK Lesions 75%0%<0.001

Data sourced from pooled analysis of two Phase III trials.

Ingenol Mebutate vs. 5-FU, Imiquimod, and MAL-PDT

A significant head-to-head trial involving 624 patients compared four field-directed treatments for AKs on the head. The primary endpoint was the proportion of patients with a reduction of 75% or more in AK lesions 12 months after treatment. Results showed that 5% 5-FU cream was the most effective therapy.

Treatment GroupCumulative Probability of Success at 12 Months (≥75% lesion reduction)Hazard Ratio for Treatment Failure (vs. 5-FU)
5% Fluorouracil (5-FU) 74.7%-
5% Imiquimod 53.9%2.03
Methyl aminolevulinate–PDT (MAL-PDT) 37.7%2.73
0.015% Ingenol Mebutate 28.9%3.33

Data from a multicenter, randomized trial published in the New England Journal of Medicine. This study concluded that 5-FU was superior to imiquimod, MAL-PDT, and ingenol mebutate for sustained clearance of AK lesions on the head.

Safety and Tolerability

The primary drawback of topical AK treatments is the occurrence of local skin reactions (LSRs). The duration and intensity of these reactions vary significantly between agents.

A prospective, randomized trial directly compared the tolerability of ingenol mebutate with 5-FU for facial AK. While the maximum intensity of LSRs was similar between the two treatments, their timelines were vastly different.

ParameterIngenol Mebutate (3-day treatment)5% 5-Fluorouracil (4-week treatment)
Peak LSR Intensity Day 4Day 29
Resolution of LSRs Almost complete by Day 15Lasted until Day 36
Area Under the Curve (LSR x visit) Significantly smallerSignificantly larger

Data from a prospective, randomized, controlled clinical trial.

This indicates that while both treatments induce a notable skin reaction, the reaction from ingenol mebutate is much more short-lived, which may improve patient adherence due to the significantly shorter treatment duration. Common adverse events for ingenol mebutate include erythema, flaking/scaling, and crusting, which are typically transient and resolve without long-term effects.

Experimental Protocols

The methodologies outlined below are representative of the pivotal clinical trials comparing these agents.

G cluster_0 Patient Selection & Randomization cluster_1 Treatment Application cluster_2 Follow-Up & Assessment Screening Patients with 5-9 AKs in a 25 cm² area Biopsy Confirm AK Diagnosis (in some trials) Screening->Biopsy Randomization Randomly Assign to Treatment Arms Biopsy->Randomization IMB_Arm Ingenol Mebutate 0.015% Gel Once daily for 3 days 5FU_Arm 5-FU 5% Cream Twice daily for 4 weeks Imiquimod_Arm Imiquimod 5% Cream 3 days/week for 4 weeks Assessments Evaluate Local Skin Reactions (LSRs) & Adverse Events at multiple time points (e.g., Days 2, 4, 8, 15, 29, 57) Efficacy_Endpoint Determine Complete/Partial Clearance (e.g., at Day 57 or 12 months) Assessments->Efficacy_Endpoint Long_Term Monitor for Recurrence (up to 12-36 months) Efficacy_Endpoint->Long_Term

Representative Trial Methodology: Ingenol Mebutate vs. 5-Fluorouracil
  • Study Design: An open-label, prospective, randomized, controlled clinical trial.

  • Participants: 100 patients with clinically typical, visible AKs within a 25 cm² contiguous area on the face.

  • Intervention Arms:

    • Ingenol Mebutate (IMB) Group: Applied 0.015% gel once daily for three consecutive days.

    • 5-Fluorouracil (5-FU) Group: Applied 5% cream twice a day for four weeks.

  • Assessments:

    • Tolerability: Local Skin Reactions (LSRs) such as erythema, flaking, crusting, swelling, vesiculation/pustulation, and erosion/ulceration were evaluated at baseline and on days 2, 3, 4, 8, 15, 22, 29, 36, and 43.

    • Safety: Adverse events including pruritus, pain, eyelid edema, tearing, and headaches were recorded.

  • Primary Objective: To compare the tolerability and safety profiles of the two treatments.

Representative Trial Methodology: Four-Arm Comparative Study
  • Study Design: A multicenter, randomized, single-blind trial.

  • Participants: 624 patients with five or more AK lesions on the head in a continuous area of 25 to 100 cm².

  • Intervention Arms:

    • 5% Fluorouracil Cream: Applied as directed for 4 weeks.

    • 5% Imiquimod Cream: Applied as directed for 4 weeks.

    • Methyl Aminolevulinate Photodynamic Therapy (MAL-PDT): Administered according to standard protocol.

    • 0.015% Ingenol Mebutate Gel: Applied once daily for 3 consecutive days.

  • Primary Endpoint: The proportion of patients achieving a 75% or greater reduction in the number of AK lesions from baseline to 12 months after the end of treatment.

Conclusion

Ingenol mebutate offers a distinct therapeutic option for actinic keratosis, characterized by a rapid, dual mechanism of action and a very short treatment duration. While it is effective compared to placebo, head-to-head trials indicate that traditional agents like 5% 5-fluorouracil demonstrate superior long-term efficacy in achieving sustained lesion clearance. The primary advantage of ingenol mebutate lies in its tolerability profile, where local skin reactions, though intense, are significantly more short-lived than those induced by a full course of 5-FU. The choice of therapy should be guided by a balance between the need for long-term efficacy and the patient's ability to tolerate and adhere to different treatment durations and associated skin reactions.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-O-(2",3"-Dimethylbutanoyl)-13-O-decanoylingenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Research Professionals

This document provides critical safety and logistical information for the proper disposal of 3-O-(2",3"-Dimethylbutanoyl)-13-O-decanoylingenol, a cytotoxic compound requiring specialized handling. Adherence to these procedures is essential to ensure personnel safety and environmental compliance. This compound is structurally related to ingenol (B1671944) mebutate, a substance that has been withdrawn from some markets due to potential health risks, underscoring the need for cautious handling and disposal.[1][2][3]

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Due to its cytotoxic nature, handling of this compound and its waste requires stringent safety measures to prevent exposure.

  • Personal Protective Equipment (PPE): A comprehensive PPE protocol must be followed at all times. This includes, but is not limited to:

    • Disposable nitrile gloves (double-gloving recommended)

    • Safety goggles with side shields or a full-face shield

    • A laboratory coat with long sleeves and tight cuffs

    • In case of potential aerosol generation, use a certified fume hood and consider respiratory protection.

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[4] Remove contaminated clothing and wash it before reuse.[4]

    • Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately.[4] If breathing is difficult, administer oxygen and seek medical help.

    • Ingestion: Rinse mouth with water.[4] Do not induce vomiting.[4] Seek immediate medical attention.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste, in accordance with local, state, and federal regulations.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [6][7]

Step 1: Waste Minimization The first step in responsible disposal is to minimize the generation of waste.

  • Plan experiments to use the minimum amount of the compound necessary.

  • Avoid preparing excess solutions.

Step 2: Waste Segregation and Collection Proper segregation is crucial to prevent dangerous chemical reactions.

  • Primary Waste Container:

    • Use a dedicated, leak-proof container made of a material compatible with the chemical. Screw-top containers are mandatory to prevent spills.[6]

    • The container should not be filled to more than 80% capacity to allow for expansion.[6]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[5][7]

    • The label must include the full chemical name: "this compound" (no abbreviations or formulas), the concentration, and the date of accumulation.[5][6]

  • Segregation:

    • Store the waste container separately from incompatible materials such as acids, bases, and oxidizers.[6][7]

Step 3: Decontamination of Labware and Surfaces

  • Reusable Labware:

    • Rinse glassware and equipment with a suitable organic solvent (e.g., ethanol (B145695) or isopropanol) to remove residues.

    • Collect this solvent rinse as hazardous waste in your designated container.

    • Follow with a triple rinse using water.[7][8] This rinsate must also be collected as hazardous waste.[7]

  • Disposable Labware:

    • All contaminated disposable items (e.g., pipette tips, gloves, paper towels) must be collected in a designated, sealed hazardous waste bag or container.

  • Work Surfaces:

    • Decontaminate work surfaces by scrubbing with alcohol.[4]

Step 4: Storage and Disposal

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

    • Utilize secondary containment, such as a chemically resistant tray, to capture any potential leaks.[7]

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

    • Follow all institutional procedures for waste pickup scheduling and documentation.

III. Quantitative Data Summary

ParameterGuidelineSource
Waste Container Fill Level Do not exceed 80% of the container's capacity.[6]
Empty Container Rinsing Triple rinse with a suitable solvent.[7][8]
Waste Storage Time Limit Must be collected within 90 days of the start of accumulation.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-O-(2",3"-Dimethylbutanoyl)-13-O-decanoylingenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of 3-O-(2",3"-Dimethylbutanoyl)-13-O-decanoylingenol. Given its classification as an ingenol (B1671944) ester, this compound should be handled with the same precautions as other cytotoxic and potentially hazardous substances. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

I. Hazard Identification and Personal Protective Equipment (PPE)

Exposure Routes: The primary routes of occupational exposure include skin contact, inhalation of aerosols or fine particles, and accidental ingestion.[1]

Required Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary line of defense to minimize exposure.[1][2] There is no safe level of exposure to cytotoxic compounds.[3]

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).[3] The outer glove should be worn over the gown cuff, and the inner glove underneath.Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or contamination of the outer glove.
Gown Disposable, impervious (poly-coated), long-sleeved gown that closes in the back.Protects skin and personal clothing from contamination. The impervious material prevents the seepage of liquids.
Eye and Face Protection Safety goggles and a full-face shield, or a fit-tested N95 respirator with an integrated face shield.Protects against splashes, sprays, and aerosols entering the eyes and mucous membranes.
Respiratory Protection A NIOSH-certified N95 respirator is required when handling powders or creating aerosols.Minimizes the risk of inhaling hazardous particles.
Additional Protection Disposable shoe covers and a hair cover.Prevents the spread of contamination outside of the designated handling area.

II. Operational Plan for Safe Handling

All handling of this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize environmental contamination and personnel exposure.

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure the designated containment area is clean and decontaminated. Gather all necessary materials, including the chemical, solvents, and equipment.

  • Donning PPE: Put on all required PPE in the correct order: shoe covers, hair cover, inner gloves, gown, face mask/respirator, eye protection, and outer gloves.

  • Handling the Compound:

    • Conduct all manipulations of the compound, including weighing, dissolving, and aliquoting, within the confines of the BSC or CACI.

    • Use disposable, plastic-backed absorbent pads on the work surface to contain any potential spills.

    • Employ careful techniques to avoid the generation of aerosols. If handling a powder, weigh it carefully to minimize dust. When dissolving, add the solvent slowly and avoid vigorous shaking.

  • Post-Handling:

    • Once the experimental procedure is complete, decontaminate all surfaces and equipment within the BSC or CACI using an appropriate deactivating agent.

    • Wipe down the exterior of all containers before removing them from the containment area.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment, with the inner gloves being the last item to be removed.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

III. Disposal Plan

All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Contaminated PPE All disposable PPE (gloves, gown, shoe covers, etc.) must be placed in a designated, labeled, and sealed cytotoxic waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a clearly labeled, leak-proof hazardous waste container. Do not pour this waste down the drain.
Solid Waste Contaminated lab supplies (pipette tips, vials, absorbent pads) must be disposed of in a designated cytotoxic solid waste container.
Spill Cleanup Material All materials used to clean up spills of this compound are considered cytotoxic waste and must be disposed of accordingly.

Spill Management:

In the event of a spill, immediately evacuate and secure the area to prevent further exposure. Personnel involved in the cleanup must wear the full complement of PPE. Use a spill kit containing absorbent materials to contain and clean up the spill. All cleanup materials must be disposed of as cytotoxic waste.

IV. Experimental Workflow Diagram

The following diagram outlines the essential steps for the safe handling and disposal of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase prep_area 1. Prepare Designated Handling Area (BSC/CACI) gather_materials 2. Gather All Necessary Materials prep_area->gather_materials don_ppe 3. Don Full Personal Protective Equipment gather_materials->don_ppe handle_compound 4. Conduct All Manipulations within Containment don_ppe->handle_compound decontaminate 5. Decontaminate Surfaces and Equipment handle_compound->decontaminate dispose_waste 8. Dispose of All Waste as Cytotoxic handle_compound->dispose_waste doff_ppe 6. Doff PPE in Correct Order decontaminate->doff_ppe wash_hands 7. Wash Hands Thoroughly doff_ppe->wash_hands

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.